Naftopidil Dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCEQMJXMUXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | Naftopidil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFTOPIDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naftopidil Dihydrochloride: A Technical Guide to its Mechanism of Action and Alpha-1D Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil (B1677906) is an alpha-1 adrenergic receptor (AR) antagonist utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] A distinguishing characteristic of naftopidil is its preferential binding to the alpha-1D adrenergic receptor subtype, in addition to its affinity for the alpha-1A subtype, while exhibiting a lower affinity for the alpha-1B subtype.[3][4] This selectivity profile is thought to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable cardiovascular side-effect profile.[5][6] This technical guide provides an in-depth exploration of the mechanism of action of naftopidil, with a core focus on its alpha-1D receptor selectivity. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Introduction to Alpha-1 Adrenergic Receptors and Naftopidil
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine.[7] They are classified into three subtypes: alpha-1A, alpha-1B, and alpha-1D.[8][9] These subtypes are distributed differently throughout the body and are involved in various physiological processes. The alpha-1A subtype is predominantly located in the prostate, the alpha-1B subtype in vascular smooth muscle, and the alpha-1D subtype is present in the bladder and spinal cord.[5]
Naftopidil is a phenylpiperazine derivative that acts as a competitive and reversible antagonist at alpha-1 adrenoceptors.[1][10] Its clinical utility in BPH is attributed to the relaxation of smooth muscle in the prostate and bladder neck, which alleviates urinary obstruction.[5] The unique aspect of naftopidil lies in its higher affinity for the alpha-1D subtype compared to other alpha-1 blockers like tamsulosin, which is more selective for the alpha-1A subtype.[11]
Quantitative Analysis of Receptor Selectivity
The selectivity of naftopidil for the alpha-1D adrenergic receptor subtype has been quantified in various studies through radioligand binding assays. These assays determine the binding affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | pKi | Selectivity Ratio (α1D vs. α1A) | Selectivity Ratio (α1D vs. α1B) | Reference |
| Naftopidil | α1A | ~34.8 | ~7.46 | ~3 | ~17 | [3][10] |
| α1B | ~197.2 | ~6.71 | [3][10] | |||
| α1D | ~11.6 | ~7.94 | [1][3][10] | |||
| Tamsulosin | α1A | - | - | - | - | [11] |
| α1D | - | - | - | - | [11] | |
| Prazosin | α1 | 11.6 | 7.94 | - | - | [1] |
Note: There can be variations in reported Ki values across different studies due to differences in experimental conditions. One study has reported a different affinity profile of α1A > α1B > α1D for naftopidil, highlighting the importance of considering data from multiple laboratories.[6]
Mechanism of Action: Antagonism of Alpha-1D Signaling
The canonical signaling pathway for all three alpha-1 AR subtypes involves their coupling to the Gq/11 family of G-proteins.[9][12] Activation of the receptor by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][12]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[12] This cascade ultimately leads to various cellular responses, including smooth muscle contraction.[6]
Naftopidil, as an antagonist, binds to the alpha-1D receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade and the subsequent physiological response.
Beyond the canonical Gq/PLC pathway, alpha-1D adrenoceptors have been shown to couple to other signaling pathways, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) pathway, specifically activating ERK.[13][14]
Signaling Pathway Diagrams
Canonical Alpha-1D Adrenergic Receptor Signaling Pathway.
Mechanism of Action of Naftopidil as an Alpha-1D Antagonist.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines a general method for determining the binding affinity of naftopidil for alpha-1 adrenergic receptor subtypes.
Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected to express individual human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors are cultured to near confluence.[15]
-
Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[16]
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[16]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[16]
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of unlabeled naftopidil.[16]
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[16]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[16]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
The filters are dried, and the trapped radioactivity is quantified using a liquid scintillation counter.[16]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the naftopidil concentration.
-
The IC50 (the concentration of naftopidil that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Functional Assay: Calcium Mobilization
This protocol describes a method to assess the functional antagonist activity of naftopidil by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Workflow for Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Preparation:
-
CHO cells expressing the desired alpha-1 adrenoceptor subtype are seeded into black, clear-bottom 96-well microplates and cultured overnight.[18]
-
The growth medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.[19] Pluronic acid may be included to aid in dye solubilization.[19]
-
After incubation, the dye-containing solution is removed, and the cells are washed with the assay buffer.
-
-
Assay Procedure:
-
The assay is performed using a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
Different concentrations of naftopidil are added to the wells, and the plates are incubated for a short period.
-
A fixed concentration of an alpha-1 agonist (e.g., phenylephrine) is then added to all wells to stimulate the receptors.[20]
-
The fluorescence intensity is monitored in real-time before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is calculated.
-
The inhibitory effect of naftopidil is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Dose-response curves are constructed to determine the IC50 of naftopidil for inhibiting the agonist response.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.
-
Conclusion
Naftopidil dihydrochloride (B599025) is an alpha-1 adrenergic receptor antagonist with a notable selectivity for the alpha-1D subtype. This selectivity is substantiated by quantitative binding data and is central to its mechanism of action in the treatment of BPH. By competitively inhibiting the binding of norepinephrine to alpha-1D receptors, particularly in the bladder, naftopidil effectively blocks the downstream Gq/PLC signaling cascade, leading to smooth muscle relaxation and improvement in urinary storage symptoms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of naftopidil and other subtype-selective alpha-1 adrenergic receptor modulators. A thorough understanding of its pharmacological profile is crucial for optimizing its therapeutic use and for the development of novel drugs targeting the alpha-1 adrenergic system.
References
- 1. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 6. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Regulation of hamster alpha 1B-adrenoceptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Naftopidil Dihydrochloride Signaling in Prostate Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil (B1677906) dihydrochloride (B599025) is a selective α1-adrenoceptor antagonist widely utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to induce relaxation of prostate smooth muscle, thereby alleviating urinary obstruction. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Naftopidil in prostate smooth muscle cells. We will delve into its primary mechanism of action as an α1-adrenoceptor antagonist, its impact on downstream signaling cascades, and its pleiotropic effects on cell proliferation and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: α1-Adrenoceptor Antagonism
Naftopidil's primary mechanism of action is the blockade of α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck.[1] This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine, which are responsible for smooth muscle contraction.
Naftopidil exhibits a unique selectivity profile, with a notably higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.[1][2][3] While the α1A-adrenoceptor is the predominant subtype in the human prostate, accounting for approximately 75% of α1-receptors, the α1D-subtype also plays a significant role in regulating smooth muscle tone and bladder function.[4]
Signaling Pathway of α1-Adrenoceptor Antagonism in Prostate Smooth Muscle
The binding of an agonist (e.g., norepinephrine) to α1-adrenoceptors on prostate smooth muscle cells typically initiates a well-defined signaling cascade leading to muscle contraction. Naftopidil, as an antagonist, interrupts this pathway.
Pleiotropic Effects Beyond Smooth Muscle Relaxation
Recent research has uncovered that Naftopidil's therapeutic benefits may extend beyond simple smooth muscle relaxation. The drug has been shown to induce apoptosis and inhibit proliferation in both benign and malignant prostate cells.
Induction of G1 Cell Cycle Arrest
Naftopidil has been demonstrated to inhibit the growth of prostate cancer cell lines by arresting the cell cycle at the G1 phase.[5] This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors p27(kip1) and p21(cip1).[5]
Inhibition of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a cytokine involved in cell growth, differentiation, and apoptosis. In some cancers, the TGF-β signaling pathway can promote tumor progression. Naftopidil has been shown to inhibit TGF-β signaling by blocking the phosphorylation of Smad2, a key downstream effector in the pathway.[6] This inhibition of TGF-β signaling may contribute to the pro-apoptotic effects of Naftopidil.[6][7]
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Molecular Docking of Naftopidil Dihydrochloride with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies of Naftopidil (B1677906) Dihydrochloride with adrenergic receptors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the computational approaches used to elucidate the binding mechanism of this selective α1-adrenergic receptor antagonist. This document outlines the mechanism of action, summarizes key quantitative data from binding and docking studies, presents detailed experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Naftopidil and its Mechanism of Action
Naftopidil is a pharmacological agent primarily utilized in the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic effects are attributed to its function as an antagonist of alpha-1 (α1) adrenergic receptors. These receptors are predominantly located in the smooth muscles of the lower urinary tract, including the prostate and bladder neck, where they mediate smooth muscle contraction.[1] By blocking these receptors, Naftopidil induces smooth muscle relaxation, thereby alleviating the urinary symptoms associated with BPH.[1]
Naftopidil exhibits a notable selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[1][2][3] While α1A receptors are abundant in the prostate, the α1D subtype is also significantly expressed in the bladder.[1][2] This dual antagonism of α1A and α1D receptors is thought to contribute to Naftopidil's efficacy in improving both voiding and storage symptoms of BPH.[2][4] The selectivity for the α1D subtype may also play a role in the regulation of bladder function.[4]
Quantitative Data: Binding Affinities and Docking Scores
The interaction of Naftopidil with adrenergic receptor subtypes has been quantified through both experimental binding assays and computational molecular docking studies. The following tables summarize the available quantitative data.
| Adrenergic Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Reference |
| α1A | Naftopidil | ~3.6 - 10.8 | [2][3] |
| α1B | Naftopidil | ~20.4 | [2][3] |
| α1D | Naftopidil | ~1.2 | [2][3] |
| α1 (prostatic tissue) | Naftopidil | 11.6 | [5] |
| α2 (prostatic tissue) | Naftopidil | 70.0 | [5] |
| Receptor Model | Ligand Enantiomer | Calculated Binding Energy (kcal/mol) | Key Interacting Residue | Reference |
| α1D-Adrenoceptor (Homology Model) | (R)-Naftopidil | -9.0 | Glu190 | [6] |
| α1D-Adrenoceptor (Homology Model) | (S)-Naftopidil | -9.0 | Glu190 | [6] |
Experimental Protocols for Molecular Docking
The following sections detail the methodologies typically employed in the molecular docking of Naftopidil with adrenergic receptors. As the crystal structure for the α1D-adrenergic receptor is not always available, homology modeling is a critical first step.
Homology Modeling of the α1D-Adrenergic Receptor
Given the absence of an experimentally determined crystal structure for the α1D-adrenergic receptor, a homology model is constructed using a suitable template.[6][7]
-
Template Selection: A high-resolution crystal structure of a related G protein-coupled receptor (GPCR), such as the β2-adrenergic receptor or the dopamine (B1211576) D3 receptor, is chosen as the template.[8] The selection is based on sequence identity and transmembrane domain similarity.[8]
-
Sequence Alignment: The amino acid sequence of the human α1D-adrenergic receptor is aligned with the sequence of the chosen template.
-
Model Building: A three-dimensional model of the α1D-adrenergic receptor is generated using a homology modeling software package like MODELLER or SWISS-MODEL.[8][9] This process involves constructing the backbone of the target protein based on the template's structure and modeling the side chains.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes and to obtain a more stable conformation. The quality of the final model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.[8] A reliable model should have a high percentage of residues in the most favored regions of the Ramachandran plot.[8]
Ligand and Receptor Preparation
Prior to docking, both the Naftopidil molecule (ligand) and the adrenergic receptor model must be prepared.
-
Ligand Preparation: The 3D structure of Naftopidil Dihydrochloride is built and optimized using a molecular modeling program. This involves assigning the correct protonation states at physiological pH, adding charges (e.g., Gasteiger charges), and defining rotatable bonds. The lowest energy conformation is typically used for docking.[6]
-
Receptor Preparation: The prepared homology model of the adrenergic receptor is loaded into the docking software. This involves adding hydrogen atoms, assigning charges (e.g., Kollman charges), and removing water molecules and any co-crystallized ligands from the template structure.[10] The binding site is then defined, often as a grid box encompassing the putative ligand-binding pocket within the transmembrane domains.[11]
Molecular Docking Simulation
Molecular docking simulations are performed to predict the binding pose and affinity of Naftopidil within the adrenergic receptor's binding site.
-
Docking Algorithm: A docking program such as AutoDock, Glide, or Surflex-Dock is used.[8][9] These programs employ algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the receptor's active site.[12]
-
Scoring Function: The docking program uses a scoring function to estimate the binding free energy for each predicted pose.[13] The poses are then ranked based on these scores, with the lowest energy pose generally considered the most favorable.
-
Analysis of Interactions: The top-ranked docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Naftopidil and the amino acid residues of the receptor.[6] For instance, studies have shown that the hydroxyl group of Naftopidil can form a hydrogen bond with Glu190 in the extracellular loop 2 (ECL2) of the α1D-adrenoceptor.[6]
Validation of Docking Protocol
To ensure the reliability of the docking results, the protocol is typically validated.
-
Re-docking: If a co-crystallized ligand is present in the template structure used for homology modeling, it is extracted and then re-docked into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Enrichment Studies: A set of known active ligands and a larger set of decoy (inactive) molecules are docked. A good docking protocol should rank the active compounds significantly higher than the decoys.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of α1-adrenergic receptors and a typical workflow for molecular docking studies.
Caption: Alpha-1 adrenergic receptor Gq signaling pathway.
Caption: A typical workflow for molecular docking studies.
Conclusion
Molecular docking studies provide valuable insights into the binding mechanism of this compound with adrenergic receptors at a molecular level. Through the use of homology modeling and computational docking simulations, it is possible to predict the binding poses, estimate binding affinities, and identify key amino acid residues involved in the interaction. This in-depth technical guide has outlined the fundamental principles, methodologies, and quantitative data associated with these studies. The provided visualizations of the α1-adrenergic signaling pathway and the molecular docking workflow offer a clear framework for understanding these complex processes. This information is crucial for the rational design of new, more selective, and potent adrenergic receptor antagonists in drug discovery and development.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pure.bond.edu.au [pure.bond.edu.au]
- 10. dbt.univr.it [dbt.univr.it]
- 11. <i>In silico</i> design and molecular modeling of finasteride analog compounds with potential inhibitory activity on enzyme 5α-reductase type 2: A target in treating benign prostatic hyperplasia - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Original Synthesis of Naftopidil Dihydrochloride: A Technical Guide
An in-depth exploration of the origins and seminal synthetic pathway of Naftopidil (B1677906) Dihydrochloride, a significant therapeutic agent in the management of benign prostatic hyperplasia.
Introduction
Naftopidil is a selective α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its efficacy is rooted in its ability to relax the smooth muscles of the prostate and bladder neck, thereby improving urinary flow. This technical guide provides a detailed account of the discovery and the original synthesis of Naftopidil Dihydrochloride, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
Naftopidil was developed by Asahi Kasei Pharma Corporation in Japan. It was first approved for clinical use in Japan in 1999 under the brand name Flivas™ for the treatment of dysuria associated with BPH.[1][2] The development of Naftopidil was a significant advancement in the management of BPH, offering a therapeutic option with a distinct receptor affinity profile. Asahi Kasei Pharma has since been involved in the marketing and further clinical investigation of Naftopidil.[2][3][4] In 2008, Asahi Kasei Pharma acquired all intellectual property rights related to Naftopidil from Roche Diagnostics.[4][5]
The pharmacological innovation of Naftopidil lies in its selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[6][7] This selectivity is believed to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable side-effect profile compared to less selective alpha-blockers.[6][7]
Original Synthesis Pathway
The original synthesis of Naftopidil, chemically known as 1-(2-Methoxyphenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine, is detailed in U.S. Patent 3,997,666, assigned to Boehringer Mannheim GmbH.[8] The synthesis is a two-step process commencing from 1-naphthol.
The overall synthesis is depicted in the following workflow:
References
- 1. Asahi Kasei Pharma obtains Chinese approval for Flivas™ (naftopidil) dysuria treatment | 2020 | News | Asahi Kasei [asahi-kasei.com]
- 2. Prescription Drugs | Products | Asahi Kasei Pharma Corporation [asahi-kasei.co.jp]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Fiscal 2008 / Press Releases - Asahi Kasei [asahi-kasei.co.jp]
- 5. Asahi Kasei regains naftopidil rights [insights.citeline.com]
- 6. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 8. US3997666A - 1-[3-(Naphth-1-yloxy)-2-hydroxypropvl]-piperazine compounds and therapeutic compositions - Google Patents [patents.google.com]
Preclinical Evidence for Naftopidil Dihydrochloride in Benign Prostatic Hyperplasia: A Technical Guide
Executive Summary: Naftopidil (B1677906) is an α1-adrenoceptor antagonist distinguished by its high affinity for the α1D and α1A subtypes, a characteristic that underpins its clinical efficacy in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Preclinical evidence robustly supports its dual mechanism of action: relaxing prostatic smooth muscle to alleviate dynamic obstruction and inhibiting the proliferation of prostate cells to address the static component of BPH. In vitro studies have quantified its binding affinities, demonstrated its anti-proliferative effects through G1 cell cycle arrest, and elucidated its pro-apoptotic activity via inhibition of the TGF-β signaling pathway. In vivo animal models, including hormonally-induced BPH and bladder outlet obstruction models, have confirmed these effects, showing that naftopidil reduces prostate growth, improves urodynamics, and enhances bladder microcirculation. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and associated signaling pathways.
Pharmacodynamics: In Vitro Evidence
The preclinical characterization of naftopidil has established its molecular interactions and cellular effects, providing a mechanistic basis for its therapeutic role in BPH.
Receptor Binding Profile
Naftopidil's primary mechanism is the competitive and reversible antagonism of α1-adrenoceptors.[1] Its unique profile is characterized by a greater affinity for the α1D subtype compared to the α1A and α1B subtypes.[2][3] This contrasts with other uroselective agents like tamsulosin (B1681236), which are more α1A-selective.[2] The α1A-adrenoceptors are predominantly located in the prostate, mediating smooth muscle contraction, while α1D-receptors are found in the bladder and spinal cord, influencing bladder storage functions.[4] Naftopidil's affinity for both subtypes may explain its efficacy in treating both voiding and storage symptoms of BPH.[2][4]
Binding studies in human prostatic membranes from BPH patients revealed a Ki value of 11.6 nM for naftopidil against [3H]prazosin binding.[1] Further studies have delineated its subtype selectivity.
| Parameter | α1A-Adrenoceptor | α1D-Adrenoceptor | α1B-Adrenoceptor | Selectivity Ratio (α1D/α1A) | Selectivity Ratio (α1D/α1B) | Source |
| pA2 Value (S-Naftopidil) | 16.2-fold vs α1B | 40.7-fold vs α1B | - | ~2.5 | 40.7 | [5] |
| Relative Affinity | Lower Affinity | 3-fold higher than α1A | 17-fold lower than α1D | 3.0 | 17.0 | [3][6] |
| Ki (nM) in BPH Tissue | - | - | - | - | - | [1] |
| Naftopidil (vs [3H]prazosin) | 11.6 | |||||
| Naftopidil (vs [3H]rauwolscine) | 70.0 |
Table 1: Receptor Binding Affinity and Selectivity of Naftopidil.
Effects on Prostatic Cell Proliferation and Viability
Beyond its muscle-relaxant properties, naftopidil directly inhibits the growth of prostate cells. This anti-proliferative effect has been observed in both androgen-sensitive and androgen-insensitive prostate cancer cell lines, as well as in primary prostate stromal cells (PrSC), which are critical to BPH progression.[7][8][9] Naftopidil induces G1 cell cycle arrest in both prostate cancer and stromal cells.[7][8] Notably, its growth inhibitory effect on stromal cells is more potent than that of the highly α1A-selective antagonist, silodosin.[7][8]
| Cell Line | Cell Type | IC50 (µM) | Effect | Source |
| LNCaP | Androgen-Sensitive Prostate Cancer | 22.2 ± 4.0 | G1 Cell Cycle Arrest | [9] |
| PC-3 | Androgen-Insensitive Prostate Cancer | 33.2 ± 1.1 | G1 Cell Cycle Arrest | [9] |
| PrSC | Prostate Stromal Cells | Not specified | Strong Growth Inhibition, G1 Cell Cycle Arrest | [7][8] |
| Cancer Cell Lines (General) | Prostate Cancer | 1.1 | Growth Inhibition, Apoptosis | [10] |
Table 2: In Vitro Anti-proliferative Activity of Naftopidil.
Mechanism of Action: Signaling Pathways
1.3.1 Induction of G1 Cell Cycle Arrest The inhibition of cell proliferation by naftopidil is mediated by the arrest of the cell cycle at the G1 phase.[9] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors. In LNCaP cells, naftopidil treatment significantly increases the expression of both p27(kip1) and p21(cip1), while in PC-3 cells, it primarily induces p21(cip1).[9] These proteins bind to and inactivate cyclin-CDK complexes, preventing the G1-S phase transition and halting cell division.
1.3.2 Apoptosis Induction via TGF-β Pathway Inhibition Naftopidil also promotes apoptosis, or programmed cell death, in prostate cancer cells.[10] One key mechanism is the interference with transforming growth factor-β (TGF-β) signaling.[10] Naftopidil has been shown to block the phosphorylation of Smad2, a critical downstream mediator in the TGF-β pathway.[10] This inhibition prevents the pro-survival signals mediated by TGF-β, thereby sensitizing cells to apoptosis. This is further supported by findings that naftopidil treatment leads to less frequent detection of the anti-apoptotic protein Bcl2 in prostate cancer cells.[10]
In Vivo Efficacy in Animal Models
The therapeutic potential of naftopidil observed in vitro has been validated in several preclinical animal models that replicate key aspects of BPH pathology.
Hormonally-Induced BPH Models
In a rat model where BPH is induced by a combination of estrogen and androgen, naftopidil and its enantiomers effectively prevented the development of prostatic hyperplasia.[5] This was evidenced by a suppression of the increase in prostate wet weight. The S-enantiomer of naftopidil (S-NAF) demonstrated a superior effect in inhibiting the increase in prostate wet weight and stromal volume compared to the R-enantiomer or the racemic mixture.[5]
| Model | Treatment | Key Findings | Source |
| Estrogen/Androgen-Induced Rat BPH | Racemic Naftopidil, R-NAF, S-NAF | - Prevented increase in prostatic wet weight.- S-NAF showed a significant advantage in inhibiting prostate weight and stroma volume (P<0.05).- Reduced expression of PCNA and α-SMA. | [5] |
Table 3: Efficacy of Naftopidil in a Hormonally-Induced Rat BPH Model.
Bladder Outlet Obstruction (BOO) Models
To model the functional consequences of BPH, rat models of partial bladder outlet obstruction (BOO) are used. In this model, naftopidil treatment (30 mg/kg for 14 days) significantly improved bladder function.[11] It ameliorated bladder overactivity observed in cystometry and improved impaired bladder blood flow.[11] Histological analysis revealed that naftopidil also suppressed detrusor muscle hypertrophy and inflammation, indicating a protective effect on the bladder tissue from obstruction-induced damage.[11]
| Model | Treatment | Key Findings | Source |
| Rat Model of Partial Bladder Outlet Obstruction | Naftopidil (30 mg/kg) for 14 days | - Improved bladder overactivity in cystometry.- Significantly increased bladder capillary blood flow.- Suppressed detrusor muscle hypertrophy and inflammatory cell infiltration.- Reduced bladder tissue levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress). | [11] |
| Testosterone-Induced Rat BPH | Naftopidil (75 mg/kg) for 30 days | - Monotherapy did not significantly alter voiding contraction pressure or interval.- Combination with tamsulosin significantly increased voiding pressure and interval time vs BPH control. | [12] |
Table 4: Effects of Naftopidil in Rat Bladder Outlet Obstruction (BOO) and BPH Models.
Experimental Protocols
The following section outlines the methodologies for key experiments cited in the preclinical evaluation of naftopidil.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a drug to specific receptors.
-
Objective: To quantify the binding affinity (Ki) of naftopidil for α1- and α2-adrenoceptors in human prostatic tissue.
-
Protocol:
-
Membrane Preparation: Prostatic tissue from BPH patients is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membranes are incubated with a specific radioligand ([3H]prazosin for α1-receptors, [3H]rauwolscine for α2-receptors) and varying concentrations of the competitor drug (naftopidil).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of naftopidil that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Scatchard analysis can be used to determine if the inhibition is competitive.[1]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle.
-
Objective: To assess the effect of naftopidil on cell cycle distribution in prostate cells.
-
Protocol:
-
Cell Culture and Treatment: Prostate cell lines (e.g., LNCaP, PC-3) are cultured and treated with naftopidil or a vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is displayed as a histogram, and software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[9]
-
Estrogen/Androgen-Induced BPH Rat Model
This model mimics the hormonal environment thought to contribute to BPH development.
-
Objective: To evaluate the in vivo efficacy of naftopidil in preventing or treating prostatic hyperplasia.
-
Protocol:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are castrated to remove endogenous androgen influence.
-
Hormone Administration: After a recovery period, the animals are treated daily with a combination of an androgen (e.g., testosterone) and an estrogen to induce prostatic growth.
-
Drug Treatment: Concurrently with hormone administration, groups of animals are treated orally with naftopidil (at various doses) or a vehicle control.
-
Endpoint Analysis: After a set period (e.g., 4 weeks), the animals are euthanized. The prostates are dissected and weighed (prostate wet weight).
-
Histological and Molecular Analysis: The prostate tissue is processed for histology to assess changes in epithelial and stromal volume. Immunohistochemistry for proliferation markers (e.g., PCNA) and smooth muscle markers (e.g., α-SMA) is also performed.[5]
-
Conclusion
The preclinical evidence for naftopidil dihydrochloride (B599025) provides a strong foundation for its clinical use in benign prostatic hyperplasia. Its unique pharmacodynamic profile, characterized by dual α1D/α1A adrenoceptor antagonism, allows it to effectively target the dynamic component of BPH by relaxing smooth muscle in the prostate and bladder. Furthermore, compelling in vitro and in vivo data demonstrate that naftopidil also addresses the static component of the disease by inhibiting the proliferation of both prostate epithelial and stromal cells through mechanisms involving G1 cell cycle arrest and induction of apoptosis. These multifaceted actions, confirmed in relevant animal models, underscore naftopidil's role as a comprehensive medical therapy for BPH.
References
- 1. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 5. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Naftopidil on Bladder Microcirculation in a Rat Model of Bladder Outlet Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil Dihydrochloride and Its Effect on Detrusor Muscle Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil (B1677906) is an α1-adrenergic receptor (α1-AR) antagonist utilized in the management of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). A significant body of evidence, from preclinical models to clinical trials, highlights its unique pharmacological profile, characterized by a preferential antagonism of the α1D-adrenoceptor subtype. This subtype is notably expressed in the detrusor muscle of the bladder and the spinal cord, suggesting a direct modulatory role on bladder function independent of its effects on prostatic smooth muscle. This technical guide provides an in-depth review of the existing scientific literature on the effects of naftopidil dihydrochloride (B599025) on detrusor muscle contractility, presenting quantitative data from clinical and preclinical studies, detailing experimental methodologies, and illustrating the key signaling pathways involved. While direct quantitative in vitro data on isolated detrusor muscle contractility, such as IC50 or pA2 values, are not extensively reported in publicly available literature, this guide synthesizes the substantial evidence from urodynamic studies that collectively demonstrate naftopidil's capacity to mitigate detrusor overactivity and improve bladder storage function.
Introduction
Lower urinary tract symptoms (LUTS) encompass a range of storage, voiding, and post-micturition issues that significantly impact quality of life. A key contributor to storage LUTS is detrusor overactivity, characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. Naftopidil, an α1-AR antagonist, has emerged as a therapeutic agent that not only addresses voiding symptoms by relaxing prostatic smooth muscle but also effectively alleviates storage symptoms.[1][2][3] This efficacy is largely attributed to its higher affinity for the α1D-adrenoceptor subtype over the α1A subtype.[4][5] While α1A-receptors are predominant in the prostate, α1D-receptors are significantly expressed in the detrusor muscle, bladder neck, and spinal cord, providing a clear rationale for naftopidil's direct influence on bladder contractility.[2] This document consolidates the current understanding of this effect for research and drug development professionals.
Mechanism of Action
Naftopidil's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors.[2] Unlike other α1-blockers such as tamsulosin, which are more selective for the α1A subtype, naftopidil exhibits a distinct selectivity profile.
Receptor Affinity:
-
α1D-Adrenoceptor Selectivity: Naftopidil has an approximately 3-fold higher affinity for the α1D-adrenoceptor subtype than for the α1A subtype and a 17-fold higher affinity than for the α1B subtype.[4] This preferential binding to α1D-receptors in the detrusor muscle is believed to be central to its effect on storage symptoms.[2]
Signaling Pathways: The binding of norepinephrine (B1679862) or other agonists to α1D-adrenoceptors on detrusor smooth muscle cells typically initiates a signaling cascade leading to contraction. Naftopidil blocks this pathway at the receptor level.
-
Gq-Protein Coupled Pathway Inhibition: α1-adrenergic receptors are Gq-protein coupled. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction. Naftopidil, by blocking the initial receptor activation, prevents this entire downstream cascade.
-
Spinal Cord Action: α1D-receptors are also present in the lumbosacral spinal cord.[2] Intrathecal administration of naftopidil in rats has been shown to decrease the amplitude of bladder contractions, suggesting a central nervous system-mediated component to its action on bladder activity.[6]
-
Afferent Nerve Modulation: There is evidence to suggest that naftopidil may have an inhibitory effect on C-fiber afferents, which are involved in bladder sensation.[1] This could contribute to the reduction of urgency and frequency by dampening the afferent signals from the bladder.
-
ATP Release Inhibition: Studies in rats have indicated that naftopidil may inhibit the release of adenosine (B11128) triphosphate (ATP) from the bladder epithelium.[7] Since ATP is a key mediator in signaling bladder fullness and pain, this action could further contribute to the amelioration of overactive bladder symptoms.
Quantitative Data on Detrusor Function
Clinical Urodynamic Studies
Clinical trials have consistently demonstrated naftopidil's ability to improve urodynamic parameters related to bladder storage and detrusor overactivity.
| Parameter | Baseline (Mean ± SD) | Post-Naftopidil (Mean ± SD) | Change | P-value | Study Reference |
| Detrusor Overactivity | 40 patients | 9 patients (31 eliminated) | -77.5% | N/A | Oh-oka, 2008[1] |
| First Desire to Void (mL) | 148.3 ± 81.1 | 176.1 ± 76.9 | +27.8 mL | < 0.05 | Yasuda et al., 1994 (cited in[7]) |
| Bladder Compliance (mL/cm H₂O) | 16.8 ± 12.9 | 28.5 ± 17.9 | +11.7 | 0.0082 | Oh-oka, 2008[7] |
| Maximal Cystometric Capacity (mL) | 349.8 ± 122.7 | 381.8 ± 136.5 | +32.0 mL | Borderline | Oh-oka, 2008[7] |
| Involuntary Contractions | 2 patients | 0 patients | Disappeared | N/A | Nishino et al., 2006 |
Preclinical In Vivo Studies (Animal Models)
Studies using rat models of bladder dysfunction provide further evidence of naftopidil's effects on bladder contractility and activity.
| Animal Model | Parameter | Control/Vehicle Group | Naftopidil-Treated Group | Finding | Study Reference |
| Bladder Outlet Obstruction (BOO) Rats | Bladder Activity | Showed bladder overactivity | Improved cystometric pattern | Naftopidil improved bladder overactivity | Nomiya et al., 2013[8] |
| BPH Rats | Voiding Contraction Pressure | Decreased by BPH | No significant effect (monotherapy) | Monotherapy did not restore pressure | Ko et al., 2018[9][10] |
| Rats with Acetic Acid-Induced Bladder Stimulation | Maximum Bladder Contraction Pressure | Increased vs. saline | Increased vs. saline | Did not prevent pressure increase | Sugaya et al., 2007[7] |
| Tranilast-Induced Interstitial Cystitis Rats | Interval Between Bladder Contractions | Shortened | Lengthened (Improved) | Naftopidil improved symptoms | Kadekawa et al., 2017[11] |
Experimental Protocols
The standard method for assessing the direct effect of a compound on detrusor muscle contractility is the in vitro isolated organ bath experiment. While specific studies detailing concentration-response curves for naftopidil on detrusor tissue are scarce, a general methodology can be described.
Isolated Detrusor Muscle Strip Preparation
-
Tissue Source: Bladders are typically harvested from laboratory animals (e.g., Sprague-Dawley rats, guinea pigs) or from human patients undergoing cystectomy (with appropriate ethical approval).
-
Dissection: The bladder is placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The urothelium may be removed by gentle scraping to isolate the effects on the smooth muscle.
-
Strip Preparation: Longitudinal strips of the detrusor muscle (e.g., 10 mm long x 3 mm wide) are carefully dissected from the bladder body.
-
Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.
Measurement of Contractile Response
-
Equilibration: The mounted strips are allowed to equilibrate for a period (e.g., 60 minutes) under a small resting tension (e.g., 1-2 g).
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a depolarizing agent like potassium chloride (KCl, e.g., 80 mM) or a muscarinic agonist like carbachol.
-
Antagonist Incubation: After washing out the initial stimulus and allowing the tissue to return to baseline, the detrusor strips are incubated with varying concentrations of naftopidil for a set period.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) in the presence of naftopidil. The contractile force is recorded by the transducer and data acquisition system.
-
Data Analysis: The data are analyzed to determine parameters such as the EC50 (concentration of agonist producing 50% of maximal response) and Emax (maximal response). The effect of naftopidil is quantified by the rightward shift of the agonist's concentration-response curve. This can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. Note: While concentrations of naftopidil from 0.3 to 3 µM have been reportedly used to assess detrusor contractility, specific pA2 or IC50 values from such studies are not available in the reviewed literature.[12]
References
- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of an alpha1A/D-adrenoceptor blocker (naftopidil) on overactive bladder symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Efficacy of an α1 Adrenoceptor Antagonist, Naftopidil, against Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of an alpha-1d adrenoreceptor antagonist (naftopidil) on bladder dysfunction after radiotherapy in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of High Concentrations of Naftopidil on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Naftopidil Dihydrochloride for the Treatment of Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil (B1677906) Dihydrochloride, a potent and selective α1-adrenoceptor antagonist, has a noteworthy history in the landscape of cardiovascular and urological therapeutics. Initially developed as an antihypertensive agent, its clinical application has predominantly shifted towards the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides an in-depth exploration of the historical development of Naftopidil for its original indication: the treatment of hypertension. We will delve into its pharmacological profile, preclinical and clinical evidence of its antihypertensive effects, and the underlying mechanisms of action.
Preclinical Development: Early Investigations into Antihypertensive Properties
The journey of Naftopidil began with its synthesis and initial characterization as a potential antihypertensive drug. Preclinical studies in various animal models were instrumental in elucidating its pharmacological effects and mechanism of action.
Mechanism of Action: α1-Adrenoceptor Antagonism
Naftopidil exerts its pharmacological effects primarily through the competitive and reversible antagonism of α1-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system and are found on the smooth muscle cells of blood vessels.[2] Upon stimulation by catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[2] By blocking these receptors, Naftopidil inhibits this vasoconstrictive response, leading to vasodilation and a reduction in blood pressure.[2]
Naftopidil exhibits a degree of selectivity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[3] While the α1B subtype is predominantly involved in the regulation of blood pressure, the higher affinity for the α1D subtype may contribute to its clinical profile.[2]
Preclinical Efficacy in Animal Models
Early preclinical studies demonstrated the antihypertensive efficacy of Naftopidil in various animal models of hypertension. For instance, in a study involving conscious rats, orally administered Naftopidil was compared to prazosin (B1663645), a well-established α1-blocker. Naftopidil, at a dose of 6.25 mg/kg, induced a significant increase in bladder volume capacity and a decrease in micturition pressure without causing a drop in mean arterial pressure.[4] In contrast, prazosin decreased micturition pressure but also induced a significant decrease in mean arterial pressure at a dose of 1.56 mg/kg.[4] This suggested that Naftopidil might offer a more favorable cardiovascular side-effect profile compared to less selective α1-antagonists.
Clinical Development: Evaluating Efficacy and Safety in Humans
Following promising preclinical results, Naftopidil entered clinical development to assess its safety and efficacy as an antihypertensive agent in humans. While its development path eventually led to a primary indication for BPH, the clinical studies conducted provided valuable data on its blood pressure-lowering effects.
Clinical Trial in Patients with Benign Prostatic Hyperplasia and Hypertension
A significant source of clinical data on the antihypertensive effects of Naftopidil comes from a prospective, open-label study investigating its efficacy and safety in patients with both BPH and hypertension.[5][6]
A total of 118 patients were enrolled, comprising 90 normotensive and 28 hypertensive individuals.[7] The hypertensive group was further randomized to receive either 50 mg or 75 mg of Naftopidil once daily for 12 weeks.[7] The primary efficacy endpoint for the hypertensive cohort was the change from baseline in systolic and diastolic blood pressure at 4 and 12 weeks.[7] Safety was assessed through the monitoring of adverse events.[7]
The study yielded statistically significant reductions in both systolic and diastolic blood pressure in the hypertensive patient groups. The results are summarized in the table below.
| Treatment Group | N | Baseline Mean Systolic BP (mmHg) | Change from Baseline at 12 Weeks (mmHg) | p-value | Baseline Mean Diastolic BP (mmHg) | Change from Baseline at 12 Weeks (mmHg) | p-value |
| Naftopidil 50 mg | 14 | 148.7 | -18.7 | <0.001 | 95.2 | -17.5 | <0.001 |
| Naftopidil 75 mg | 14 | 150.2 | -18.3 | <0.001 | 96.1 | -14.7 | 0.022 |
Data extracted from a prospective, open-label study in patients with BPH and hypertension.[5][6]
Importantly, in the normotensive patient groups, Naftopidil did not cause a significant change in blood pressure from baseline, suggesting a lower risk of hypotension in individuals with normal blood pressure.[8]
In the aforementioned study, adverse events were reported in 7.8% of patients in the 50 mg group and 2.9% in the 75 mg group.[8] The majority of patients who completed the 12-week treatment expressed a willingness to continue the medication.[8]
Another study evaluating the clinical efficacy of naftopidil in 96 patients with hypertensive disease reported an overall effective rate of 90% after 4 weeks of treatment with 25 mg twice daily.[9] The systolic pressure decreased from an average of 166 mmHg to 130 mmHg, and the diastolic pressure decreased from 98 mmHg to 83 mmHg.[9] The drug was reported to be safe and reliable with few side effects.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of α1-Adrenoceptor Antagonism
Naftopidil's mechanism of action involves the blockade of the α1-adrenergic signaling pathway. The following diagram illustrates the key steps in this pathway that are inhibited by Naftopidil.
Caption: Simplified signaling pathway of α1-adrenoceptor activation and its inhibition by Naftopidil.
Experimental Workflow of a Clinical Trial for an Antihypertensive Drug
The following diagram outlines a typical workflow for a clinical trial investigating a new antihypertensive agent, based on the principles of the described Naftopidil study.
Caption: Generalized workflow of a clinical trial for an antihypertensive drug.
Conclusion
The historical development of Naftopidil Dihydrochloride for hypertension showcases a journey from a promising antihypertensive candidate to a clinically established treatment for BPH-associated LUTS. While its primary indication has shifted, the preclinical and clinical data robustly demonstrate its efficacy in lowering blood pressure through α1-adrenoceptor antagonism. The significant reductions in both systolic and diastolic blood pressure observed in hypertensive patients, coupled with a favorable safety profile, underscore its potential as an effective antihypertensive agent. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the foundational science and clinical evidence that defined the early developmental stages of Naftopidil for the management of hypertension. Further research focused solely on essential hypertension could provide a more complete understanding of its therapeutic potential in this broad patient population.
References
- 1. urotoday.com [urotoday.com]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naftopidil on some urodynamic parameters and arterial blood pressure in comparison with prazosin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bphnews.com [bphnews.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Naftopidil Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil (B1677906) is a selective α1-adrenergic receptor antagonist utilized primarily in the management of benign prostatic hyperplasia (BPH). As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Naftopidil, which are typically administered as a racemic mixture. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of Naftopidil Dihydrochloride (B599025). It includes detailed data on its physicochemical properties, a thorough exploration of its stereoisomers, and methodologies for their separation and characterization. Furthermore, this guide outlines the associated α1-adrenergic signaling pathways and provides detailed experimental protocols relevant to the study of this compound.
Chemical Structure and Physicochemical Properties
Naftopidil is a phenylpiperazine derivative with the chemical name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol.[1][2][3] It is a white crystalline solid.[4] For pharmaceutical applications, it is often formulated as the dihydrochloride salt to enhance its solubility and stability.
The chemical structure of Naftopidil features a naphthalene (B1677914) moiety linked via an ether to a propan-2-ol backbone, which in turn is connected to a piperazine (B1678402) ring substituted with a methoxyphenyl group.
Table 1: Physicochemical Properties of Naftopidil and its Dihydrochloride Salt
| Property | Naftopidil (Free Base) | Naftopidil Dihydrochloride |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol[1][2][3] | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol;dihydrochloride[1] |
| CAS Number | 57149-07-2[2][3] | 57149-08-3[1][5] |
| Molecular Formula | C24H28N2O3[2][3] | C24H30Cl2N2O3[1] |
| Molecular Weight | 392.50 g/mol [2] | 465.41 g/mol [1][5][6] |
| Appearance | - | White Crystalline Solid[4] |
Stereoisomerism of Naftopidil
The chemical structure of Naftopidil contains a single stereocenter at the C-2 position of the propan-2-ol moiety. This gives rise to two enantiomers: (R)-Naftopidil and (S)-Naftopidil. In clinical practice, Naftopidil is used as a racemic mixture, meaning it contains equal amounts of both enantiomers.[7]
The absolute configuration of the enantiomers has been unambiguously determined using X-ray crystallography.[7] While both enantiomers exhibit similar antagonistic effects at the α1D-adrenoceptor, their pharmacokinetic profiles and selectivity for other α1-adrenoceptor subtypes show notable differences.[7][8][9]
Pharmacological and Pharmacokinetic Profiles of Naftopidil Enantiomers
While both enantiomers of Naftopidil contribute to the overall therapeutic effect, studies have revealed stereoselective differences in their pharmacokinetics and receptor interactions.
Table 2: Comparative Pharmacokinetic Parameters of Naftopidil Enantiomers in Rats (Oral Administration)
| Parameter | (R)-(+)-Naftopidil | (S)-(-)-Naftopidil | Reference |
| Cmax (ng/mL) | 133.2 | 186.4 | [8] |
| AUC (0-24h) (ng·h/mL) | 602.1 | 877.9 | [8] |
| Bioavailability | ~2-fold higher than (R)-enantiomer | [8] | |
| Prostate Tissue Distribution | Significantly higher | Lower | [8] |
| Liver Tissue Distribution | Higher | Lower | [8] |
| Kidney Tissue Distribution | Significantly higher | Lower | [8] |
Table 3: Comparative α1-Adrenoceptor Subtype Selectivity of Naftopidil Enantiomers
| Enantiomer/Racemate | α1D/α1A Selectivity | α1D/α1B Selectivity | α1A/α1B Selectivity | Reference |
| (S)-Naftopidil | - | 40.7-fold | 16.2-fold | [9] |
| (R)-Naftopidil | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | [9] |
| Racemic Naftopidil | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | [9] |
Signaling Pathways
Naftopidil exerts its therapeutic effect by blocking α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for α1-adrenoceptors involves the activation of the Gq alpha subunit.
Caption: α1-Adrenergic Receptor Signaling Pathway and Naftopidil's Point of Action.
Experimental Protocols
Synthesis of Naftopidil Enantiomers
A common synthetic route to Naftopidil involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form an epoxide intermediate.[2] The individual enantiomers can be synthesized using a chiral starting material or through chiral resolution of the racemic mixture. An asymmetric synthesis approach has been described involving the desymmetrization of glycerol.[10]
Caption: Workflow for the Asymmetric Synthesis of Naftopidil Enantiomers.
Chiral Separation of Naftopidil Enantiomers by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of Naftopidil from a racemic mixture.
Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Protocol:
-
Preparation of Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an acetate (B1210297) buffer (e.g., 5 mM, pH 5.3) in a ratio of approximately 50:25:25 (v/v/v).[11] The exact composition may require optimization depending on the specific chiral column used.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector.
-
Chiral Column: A Chiralpak IA column is a suitable choice for this separation.[11]
-
Flow Rate: A flow rate of 0.5 mL/min is typically employed.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
-
Detection:
-
Sample Preparation: Dissolve the racemic Naftopidil sample in a suitable solvent, such as the mobile phase, to a known concentration.
-
Injection and Analysis: Inject a defined volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Determination of Absolute Configuration by X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of each Naftopidil enantiomer.
Method: Single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: Grow single crystals of each purified enantiomer of Naftopidil (or a suitable salt form) of sufficient size and quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a suitable detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
-
Determination of Absolute Configuration:
-
For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects (Bijvoet pairs).
-
The Flack parameter is calculated during the refinement process. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
-
α1-Adrenoceptor Binding Assay
Objective: To determine the binding affinity (Ki) of Naftopidil and its enantiomers for α1-adrenoceptor subtypes.
Method: Radioligand binding assay using cell membranes expressing the receptor of interest.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) that binds to the α1-adrenoceptor.
-
Add increasing concentrations of the unlabeled competitor ligand (Naftopidil, (R)-Naftopidil, or (S)-Naftopidil).
-
For the determination of non-specific binding, add a high concentration of a non-radioactive antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound | C24H30Cl2N2O3 | CID 11957660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naftopidil - Wikipedia [en.wikipedia.org]
- 3. Naftopidil | C24H28N2O3 | CID 4418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. J63249.MA [thermofisher.com]
- 5. This compound | 57149-08-3 | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific determination of naftopidil by RRLC-MS/MS reveals stereoselective pharmacokinetics and tissue distributions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Naftopidil Dihydrochloride in Prostate Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of Naftopidil Dihydrochloride on the proliferation of prostate cancer cell lines.
Introduction
Naftopidil, an α1-adrenoceptor antagonist, has demonstrated anti-proliferative effects on both androgen-sensitive and androgen-insensitive prostate cancer cell lines.[1][2] Its mechanism of action primarily involves the induction of G1 cell cycle arrest.[1][2] This is mediated through the upregulation of cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1), and the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway.[1][3] These characteristics make Naftopidil a compound of interest in prostate cancer research and drug development.
Data Summary
The inhibitory effects of Naftopidil on the proliferation of various prostate cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of Naftopidil required to inhibit cell growth by 50%.
| Cell Line | Androgen Sensitivity | IC50 (µM) | Key Findings | Reference |
| LNCaP | Sensitive | 22.2 ± 4.0 | Induces G1 arrest via increased p21 and p27 expression. | [1] |
| PC-3 | Insensitive | 33.2 ± 1.1 | Induces G1 arrest via increased p21 expression. | [1] |
| HeLa / LNCaP | N/A / Sensitive | 1.1 (for blocking Smad2 phosphorylation) | Inhibits TGF-β-activated Smad2 phosphorylation. | [3] |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing LNCaP and PC-3 prostate cancer cell lines to prepare them for a proliferation assay.
-
Materials:
-
LNCaP and PC-3 human prostate cancer cell lines
-
RPMI-1640 medium
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
LNCaP Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
PC-3 Cell Culture: Culture PC-3 cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Maintain cell cultures in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to be seeded into new flasks.
-
In Vitro Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the proliferation of prostate cancer cells.
-
Materials:
-
Cultured LNCaP or PC-3 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete culture medium
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count the prostate cancer cells. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Naftopidil. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Naftopidil concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Prostate Cancer Cell Proliferation Assay.
Signaling Pathway of Naftopidil in Prostate Cancer Cells
Caption: Naftopidil's Mechanism of Action in Prostate Cancer Cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naftopidil Dihydrochloride in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Naftopidil (B1677906) Dihydrochloride (B599025) in human plasma. The described protocol is applicable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and cost-effective alternative to mass spectrometry-based assays. The protocol includes procedures for plasma sample preparation, preparation of standards and quality control samples, and detailed chromatographic conditions. All quantitative data, including linearity, precision, and accuracy, are summarized.
Introduction
Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia.[1] Accurate and precise quantification of Naftopidil in biological matrices is essential for pharmacokinetic and clinical studies. This document provides a detailed protocol for a validated HPLC-UV method for the determination of Naftopidil in human plasma.
Physicochemical Properties of Naftopidil Dihydrochloride
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | [2] |
| Molecular Formula | C₂₄H₃₀Cl₂N₂O₃ | [2] |
| Molecular Weight | 465.4 g/mol | [2] |
| UV λmax | 211, 231, 288 nm | [3][4] |
| Solubility | Soluble in DMF and DMSO; slightly soluble in water. | [3][4][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Metoprolol (Internal Standard, IS)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Sodium acetate (B1210297)
-
Acetic acid
-
Diethyl ether (anhydrous)
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Volumetric flasks and pipettes
-
HPLC vials
Preparation of Solutions
Mobile Phase: Prepare a mixture of methanol, acetonitrile, water, 0.2 M acetic acid, and 0.2 M sodium acetate in the ratio of 50:45:5:0.9:0.1 (v/v/v/v/v).[6] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of this compound and Metoprolol (IS) and dissolve in 10 mL of methanol in separate volumetric flasks to obtain stock solutions of 1 mg/mL.[7]
Working Standard Solutions: Prepare a series of working standard solutions of Naftopidil by serially diluting the stock solution with methanol:water (50:50, v/v).[7]
Internal Standard Working Solution (10 µg/mL): Dilute the Metoprolol stock solution with methanol:water (50:50, v/v) to obtain a working solution of 10 µg/mL.
Sample Preparation
The following diagram illustrates the plasma sample preparation workflow:
Caption: Plasma Sample Preparation Workflow.
Chromatographic Conditions
The table below summarizes the HPLC-UV method parameters.
| Parameter | Condition | Reference |
| HPLC Column | C18, 10 µm particle size | [6] |
| Mobile Phase | Methanol:Acetonitrile:Water:0.2M HAc:0.2M NaAc (50:45:5:0.9:0.1) | [6] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 232 nm | [6][8] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient | |
| Internal Standard | Metoprolol | [6] |
Method Validation
Linearity
The calibration curve was constructed by plotting the peak area ratio of Naftopidil to the internal standard against the nominal concentration of Naftopidil. The linearity of the method was evaluated over the concentration range of 10 - 1000 ng/mL.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| Low QC | < 15% | 85-115% | < 15% | 85-115% | [6] |
| Medium QC | < 15% | 85-115% | < 15% | 85-115% | [6] |
| High QC | < 15% | 85-115% | < 15% | 85-115% | [6] |
Acceptance criteria based on FDA guidelines for bioanalytical method validation.
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 5 ng/mL | [6] |
| Limit of Quantification (LOQ) | 10 ng/mL |
Data Presentation
The following diagram illustrates the overall analytical workflow:
References
- 1. This compound | 57149-08-3 | Benchchem [benchchem.com]
- 2. This compound | C24H30Cl2N2O3 | CID 11957660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. [Methodological study on the determination of naftopidil concentration in biological samples by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. RP-HPLC method for naftopidil analysis in bulk and dosage form. [wisdomlib.org]
Application Notes and Protocols for Preclinical Evaluation of Naftopidil in a Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing a testosterone-induced Benign Prostatic Hyperplasia (BPH) animal model, primarily in rats, and its application in the preclinical assessment of Naftopidil (B1677906). The methodologies outlined are synthesized from established research to ensure robustness and reproducibility.
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2][3] The development and progression of BPH are significantly influenced by androgens, particularly dihydrotestosterone (B1667394) (DHT), which is converted from testosterone (B1683101) by the enzyme 5α-reductase.[4] This hormonal dependence provides the basis for creating testosterone-induced BPH in animal models, which serve as a valuable platform for evaluating the efficacy of therapeutic agents.[5][6][7][8]
Naftopidil is an α1-adrenergic receptor antagonist with a notable affinity for the α1D and α1A subtypes.[9][10][11][12] By blocking these receptors in the prostate and bladder neck, Naftopidil induces smooth muscle relaxation, thereby alleviating urethral constriction and improving urinary flow.[9] Its selectivity for the α1D subtype may also contribute to its effectiveness in improving storage symptoms.[9][10] This protocol details the creation of a testosterone-induced BPH model and its use to test the therapeutic effects of Naftopidil.
Signaling Pathways in BPH and the Mechanism of Action of Naftopidil
Several signaling pathways are implicated in the pathogenesis of BPH. The androgen signaling pathway is central, where testosterone and its more potent metabolite, DHT, bind to the androgen receptor (AR) to promote cell proliferation and inhibit apoptosis.[4] Growth factors such as fibroblast growth factor (FGF) and insulin-like growth factor (IGF) also play crucial roles in prostatic cell growth and survival.[3][4] Additionally, inflammatory pathways have been shown to contribute to the development of BPH.[3][13]
Naftopidil primarily acts by antagonizing α1-adrenergic receptors, which are abundant in the smooth muscle of the prostate and bladder neck.[9] This leads to muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction.
Figure 1: Signaling pathways in BPH and Naftopidil's mechanism.
Experimental Protocols
Animals and Housing
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Induction of BPH
The testosterone-induced BPH model in rats is a widely accepted method.[5][6][7]
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with pentobarbital (B6593769) sodium).
-
Perform bilateral orchiectomy (castration) to remove endogenous testosterone sources. A sham operation should be performed on the control group, where the testes are exposed but not removed.[5][7]
-
Allow a recovery period of 7 days.[5]
-
-
Hormone Administration:
-
Following recovery, subcutaneously inject the castrated rats with testosterone propionate (B1217596).
-
Dosage: A commonly used dosage is 3 mg/kg or 25 mg/kg of testosterone propionate dissolved in a vehicle like corn oil or olive oil, administered daily for 4 weeks.[5][7][14] The sham-operated group should receive injections of the vehicle only.
-
Experimental Groups for Naftopidil Testing
-
Sham Group: Sham-operated rats receiving vehicle.
-
BPH Control Group: Castrated rats receiving testosterone and vehicle for Naftopidil.
-
Naftopidil Treatment Groups: Castrated rats receiving testosterone and different doses of Naftopidil (e.g., low, medium, high dose).
-
Positive Control Group (Optional): Castrated rats receiving testosterone and a standard BPH treatment like Finasteride.[14]
Naftopidil Administration
-
Route of Administration: Oral gavage is a common route for Naftopidil administration.
-
Treatment Duration: Naftopidil treatment should commence after the 4-week BPH induction period and continue for a specified duration (e.g., 2-4 weeks), or be co-administered with testosterone.
Endpoint Measurements and Data Collection
At the end of the treatment period, the following parameters should be assessed:
-
Prostate Weight and Index:
-
Euthanize the animals.
-
Carefully dissect the prostate gland and weigh it.
-
Calculate the prostate index: (prostate weight / body weight) x 100.
-
-
Histopathological Analysis:
-
Fix prostate tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine for signs of glandular hyperplasia and stromal proliferation.
-
-
Biochemical Assays:
-
Measure serum levels of testosterone and DHT using ELISA kits.
-
Prostatic 5α-reductase activity can also be assessed.[14]
-
-
Urodynamic Studies (Optional but Recommended):
-
In a subset of animals, cystometry can be performed to measure parameters like voiding pressure, frequency, and volume.[15]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of Naftopidil on Prostate Weight and Index in Testosterone-Induced BPH Rats
| Group | N | Body Weight (g) | Prostate Weight (g) | Prostate Index |
| Sham | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BPH Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Naftopidil (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Naftopidil (Medium Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Naftopidil (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Naftopidil on Serum Hormone Levels
| Group | N | Testosterone (ng/mL) | Dihydrotestosterone (DHT) (pg/mL) |
| Sham | 10 | Mean ± SEM | Mean ± SEM |
| BPH Control | 10 | Mean ± SEM | Mean ± SEM |
| Naftopidil (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Naftopidil (Medium Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Naftopidil (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM |
Experimental Workflow
The overall experimental workflow can be visualized as follows:
Figure 2: Experimental workflow for Naftopidil testing.
Conclusion
This protocol provides a comprehensive framework for inducing BPH in a rat model using testosterone and for evaluating the therapeutic efficacy of Naftopidil. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible preclinical data, which is essential for the drug development process. The use of multiple endpoints, including anatomical, histological, and biochemical markers, will provide a thorough assessment of Naftopidil's potential as a treatment for BPH.
References
- 1. Identification of key genes and pathways in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 8. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 10. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of naftopidil in the management of benign prostatic hyperplasia | Semantic Scholar [semanticscholar.org]
- 13. JCI Insight - Genomic analysis of benign prostatic hyperplasia implicates cellular relandscaping in disease pathogenesis [insight.jci.org]
- 14. mdpi.com [mdpi.com]
- 15. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naftopidil Dihydrochloride in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Naftopidil Dihydrochloride in isolated organ bath studies to investigate its smooth muscle relaxant properties. The protocols and data presented are intended to facilitate the design and execution of robust in vitro pharmacological experiments.
Introduction to this compound
Naftopidil is a selective α1-adrenergic receptor antagonist. It exhibits a higher affinity for the α1D and α1A subtypes than for the α1B subtype, which contributes to its clinical efficacy in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the prostate and bladder neck. Its selectivity profile suggests a reduced impact on vascular smooth muscle, potentially minimizing cardiovascular side effects. Isolated organ bath studies are crucial for characterizing the pharmacological profile of Naftopidil on various smooth muscle tissues.
Mechanism of Action: α1-Adrenoceptor Antagonism
Naftopidil exerts its smooth muscle relaxant effects by competitively blocking α1-adrenergic receptors. The binding of agonists, such as norepinephrine (B1679862) or phenylephrine (B352888), to these receptors typically initiates a signaling cascade that leads to smooth muscle contraction.
Activation of α1-adrenoceptors, which are Gq/11 protein-coupled receptors, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction. DAG further potentiates this effect by activating protein kinase C (PKC).
Naftopidil, by blocking the α1-adrenoceptor, prevents this signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Signaling Pathway of α1-Adrenoceptor Mediated Smooth Muscle Contraction
Caption: Signaling cascade of α1-adrenoceptor activation leading to smooth muscle contraction.
Data Presentation
Table 1: Binding Affinity of Naftopidil for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A | ~34.8 | [1] |
| α1B | ~197.2 | [1] |
| α1D | ~11.6 | [1] |
Note: Ki values represent the concentration of Naftopidil required to occupy 50% of the receptors in in vitro binding assays. A lower Ki value indicates a higher binding affinity.
Table 2: Qualitative Effects of Naftopidil in Isolated Tissue Preparations
| Tissue Preparation | Agonist Used for Pre-contraction | Observed Effect of Naftopidil | Reference |
| Isolated Rat Whole Urinary Bladder | Spontaneous Contractions | Concentration-dependent inhibition of maximal contraction pressure. No significant change in contraction interval. | [2] |
| Anesthetized Dog Prostate | Phenylephrine | Selective inhibition of the phenylephrine-induced increase in prostatic pressure. | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting isolated organ bath studies to evaluate the smooth muscle relaxant effects of this compound. The protocol for isolated rat thoracic aorta is provided as a primary example and can be adapted for other smooth muscle tissues such as prostate, bladder, or corpus cavernosum strips.
Experimental Workflow for Isolated Organ Bath Studies
Caption: General workflow for an isolated organ bath experiment.
Protocol 1: Isolated Rat Thoracic Aorta Relaxation Study
Objective: To determine the concentration-dependent relaxant effect of Naftopidil on phenylephrine-pre-contracted isolated rat thoracic aorta rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Phenylephrine hydrochloride
-
This compound
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Isolation and Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) to the aortic rings.
-
Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the smooth muscle.
-
Wash the tissues and allow them to return to baseline.
-
-
Pre-contraction:
-
Add a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable, sustained contraction (approximately 80% of the maximum response).
-
-
Cumulative Concentration-Response to Naftopidil:
-
Once the phenylephrine-induced contraction has plateaued, add Naftopidil to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM in half-log or log increments).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each concentration of Naftopidil as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the Naftopidil concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of Naftopidil that produces 50% of the maximal relaxation) or pD2 (-log EC50) value.
-
Protocol 2: Isolated Prostatic or Bladder Smooth Muscle Strip Relaxation Study
Objective: To assess the relaxant effect of Naftopidil on noradrenaline or phenylephrine-pre-contracted prostatic or bladder smooth muscle strips.
Materials:
-
Animal model (e.g., rabbit, rat) or human tissue from surgical specimens (with appropriate ethical approval).
-
Krebs-Henseleit Solution or other appropriate physiological salt solution.
-
Noradrenaline bitartrate (B1229483) or Phenylephrine hydrochloride.
-
This compound.
-
Isolated organ bath system.
-
Carbogen gas (95% O2 / 5% CO2).
-
Dissection tools.
Procedure:
-
Tissue Preparation:
-
Dissect the prostate gland or urinary bladder and place it in cold physiological salt solution.
-
Carefully prepare smooth muscle strips (e.g., 2 x 2 x 8 mm) from the desired region (e.g., prostatic urethra, bladder body).
-
-
Mounting and Equilibration:
-
Mount the strips in the organ bath under a resting tension (e.g., 1.0 g).
-
Equilibrate for at least 60 minutes with regular washing.
-
-
Pre-contraction:
-
Induce a sustained contraction with an appropriate concentration of noradrenaline or phenylephrine.
-
-
Cumulative Concentration-Response to Naftopidil:
-
Follow the same procedure as described for the aortic rings (Protocol 1, step 6).
-
-
Data Acquisition and Analysis:
-
Record and analyze the data as described for the aortic rings (Protocol 1, step 7).
-
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the smooth muscle relaxant properties of this compound. By understanding its mechanism of action and employing standardized isolated organ bath techniques, researchers can effectively characterize its pharmacological profile on various smooth muscle tissues, contributing to a deeper understanding of its therapeutic effects and potential applications. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols: Radioligand Receptor Binding Assay for Naftopidil Dihydrochloride Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil (B1677906) Dihydrochloride is an antagonist of alpha-1 (α1) adrenergic receptors, primarily utilized in the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is derived from its ability to block α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[1] The α1-adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D.[3][4][5] Characterizing the binding affinity and selectivity of Naftopidil for these subtypes is crucial for understanding its pharmacological profile and potential side effects.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6][7] These assays are robust, sensitive, and allow for the determination of key parameters such as the inhibition constant (Ki), which reflects the affinity of a test compound for a receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Naftopidil Dihydrochloride for human α1A, α1B, and α1D adrenergic receptor subtypes.
Data Presentation
The binding affinity of this compound for the three α1-adrenergic receptor subtypes has been characterized in previous studies. Naftopidil generally exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[8][9]
Table 1: Binding Affinity (Ki) of Naftopidil for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 3.7 ± 0.6 | [10] |
| α1B | 20 ± 1 | [10] |
| α1D | 1.2 ± 0.0 | [10] |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Binding Affinities (Ki, nM) of α1-Blockers
| Compound | α1A Affinity (Ki, nM) | α1B Affinity (Ki, nM) | α1D Affinity (Ki, nM) | Reference |
| Naftopidil | 3.7 | 20 | 1.2 | [10] |
| Tamsulosin | 0.019 | 0.29 | 0.063 | [10] |
| Silodosin | 0.036 | 21 | Not Reported | [10] |
**Signaling Pathway
α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that associate with the Gq heterotrimeric G protein.[3] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), leading to various downstream cellular effects, such as smooth muscle contraction.[3][11][12]
Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Objective
To determine the binding affinity (inhibition constant, Ki) of this compound for cloned human α1A, α1B, and α1D adrenergic receptors using a competitive radioligand binding assay.
Principle
This assay measures the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (the "radioligand") for binding to a specific receptor. As the concentration of Naftopidil increases, it displaces more of the radioligand from the receptor. The concentration of Naftopidil that displaces 50% of the specifically bound radioligand is the IC50 value. The IC50 is then used to calculate the Ki value, which represents the affinity of the compound for the receptor.[6][13][14]
Experimental Workflow
Figure 2. Radioligand Binding Assay Experimental Workflow.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably transfected with and expressing individual human α1A, α1B, or α1D adrenergic receptor subtypes.
-
Radioligand: [3H]prazosin (Specific Activity: 70-90 Ci/mmol). Prazosin is a well-characterized antagonist for α1-adrenergic receptors.[8][15][16]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Non-specific Binding (NSB) Agent: Phentolamine (10 µM) or unlabeled Prazosin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at room temperature.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment & Consumables:
-
96-well polypropylene (B1209903) plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[17][18]
-
Vacuum filtration manifold (cell harvester)
-
Liquid scintillation fluid (e.g., Betaplate Scint)
-
Liquid scintillation counter (e.g., MicroBeta counter)
-
Protein assay kit (e.g., BCA assay)[17]
-
Detailed Procedure
1. Membrane Preparation
-
Culture cells expressing the specific α1-AR subtype to a high density.
-
Harvest cells by scraping into ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[18]
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[17]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a BCA assay.
-
Store membrane aliquots at -80°C until use.[18]
2. Competition Assay Setup
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer to a concentration of 5-20 µg protein per well.[17]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well. Add components in the following order:
-
Assay Buffer
-
Test Compound (Naftopidil): Add serial dilutions of Naftopidil (e.g., 10 concentrations spanning 0.1 nM to 10 µM). For total and non-specific binding wells, add buffer or vehicle instead.
-
NSB Agent: Add 10 µM Phentolamine to the non-specific binding wells only.
-
Radioligand: Add [3H]prazosin to all wells at a final concentration close to its Kd value (typically 0.2-1.0 nM).
-
Membrane Preparation: Add the diluted membranes to initiate the binding reaction.
-
-
Each condition (Total Binding, NSB, and each Naftopidil concentration) should be performed in triplicate.
3. Incubation
-
Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[17] This allows the binding reaction to reach equilibrium.
4. Termination and Filtration
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
5. Counting
-
Dry the filter mat completely (e.g., 30 minutes at 50°C).[17]
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding (NSB) wells from the CPM of the total binding (TB) or competition wells.
-
Specific Binding = Total CPM - Average NSB CPM
-
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the Naftopidil concentration. The percent specific binding for each Naftopidil concentration is calculated as:
-
% Specific Binding = (CPM [Naftopidil] - Average NSB CPM) / (Average TB CPM - Average NSB CPM) * 100
-
-
Determine IC50: Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of Naftopidil that inhibits 50% of specific [3H]prazosin binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]prazosin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or taken from literature if conditions are identical).
-
-
Conclusion
This protocol provides a comprehensive framework for determining the binding affinity of this compound at the three human α1-adrenergic receptor subtypes. By accurately quantifying the Ki values, researchers can better understand the drug's selectivity profile, which is essential for correlating its molecular interactions with its clinical efficacy and potential side effects. Adherence to these guidelines will ensure the generation of robust and reproducible data for drug development and pharmacological research.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. revvity.com [revvity.com]
- 8. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
Application of Naftopidil Dihydrochloride in LNCaP and PC-3 Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Naftopidil, an α1-adrenoceptor antagonist, has demonstrated significant anti-proliferative and pro-apoptotic effects in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. These properties position Naftopidil as a compound of interest for further investigation in prostate cancer therapy, both as a standalone agent and in combination with existing chemotherapeutics.
Mechanism of Action:
In LNCaP and PC-3 cells, Naftopidil Dihydrochloride primarily induces G1 cell cycle arrest . This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors. Specifically, in LNCaP cells, Naftopidil treatment leads to a significant increase in the expression of both p21(cip1) and p27(kip1) . In PC-3 cells, the effect is predominantly mediated by the induction of p21(cip1) .[1]
Furthermore, Naftopidil has been shown to modulate key signaling pathways involved in cell survival and proliferation. In PC-3 cells, it inhibits the phosphorylation of Akt , a central node in the PI3K/Akt signaling pathway that promotes cell survival.[2] Additionally, Naftopidil can interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2, which can contribute to its anti-tumor effects.[3]
Synergistic Effects:
Pre-clinical studies have indicated that Naftopidil can act synergistically with standard chemotherapeutic agents. When used in combination with docetaxel, Naftopidil enhances docetaxel-induced apoptosis in both LNCaP and PC-3 cells.[4] This suggests a potential role for Naftopidil in combination therapies to improve treatment efficacy and potentially overcome drug resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on LNCaP and PC-3 cells.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Reference |
| LNCaP | 22.2 ± 4.0 | [1] |
| PC-3 | 33.2 ± 1.1 | [1] |
Table 2: Effect of Naftopidil on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| LNCaP | Control | Data not specified | Data not specified | Data not specified | |
| LNCaP | Naftopidil | Increased | Decreased | No significant change | [1] |
| PC-3 | Control | Data not specified | Data not specified | Data not specified | |
| PC-3 | Naftopidil | Increased | Decreased | No significant change | [1] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on LNCaP and PC-3 cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Naftopidil on LNCaP and PC-3 cells.
Materials:
-
LNCaP or PC-3 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed LNCaP or PC-3 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Naftopidil to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Naftopidil).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Naftopidil on the cell cycle distribution of LNCaP and PC-3 cells.
Materials:
-
LNCaP or PC-3 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed LNCaP or PC-3 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Naftopidil or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying Naftopidil-induced apoptosis in LNCaP and PC-3 cells.
Materials:
-
LNCaP or PC-3 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed LNCaP or PC-3 cells in 6-well plates and treat with Naftopidil or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins (p21, p27, Akt, p-Akt, Smad2) in LNCaP and PC-3 cells following Naftopidil treatment.
Materials:
-
LNCaP or PC-3 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for p21, p27, Akt, phospho-Akt (Ser473), Smad2)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Naftopidil as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Visualizations
Experimental Workflow for Studying Naftopidil's Effects
Caption: Workflow for investigating Naftopidil's effects on prostate cancer cells.
Naftopidil-Induced G1 Cell Cycle Arrest Signaling Pathway
Caption: Naftopidil induces G1 arrest via p21 and p27 in prostate cancer cells.
Naftopidil's Effect on Akt and TGF-β Signaling Pathways
Caption: Naftopidil inhibits pro-survival Akt and pro-tumorigenic TGF-β signaling.
References
Optimal Administration Route of Naftopidil Dihydrochloride in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil (B1677906) Dihydrochloride is a selective α1-adrenergic receptor antagonist with a notable affinity for the α1D subtype, which is expressed in the lower urinary tract.[1][2] It is clinically utilized for the management of benign prostatic hyperplasia (BPH).[1][2] In preclinical research, murine models are indispensable for evaluating the pharmacokinetics, efficacy, and safety of naftopidil. The choice of administration route is a critical determinant of the compound's bioavailability, distribution, and ultimate therapeutic effect. This document provides detailed application notes and protocols for the oral, intraperitoneal, intravenous, and subcutaneous administration of Naftopidil Dihydrochloride in murine models, along with a summary of available pharmacokinetic data and insights into its mechanism of action.
Data Presentation: Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for this compound specifically in mice is limited in the currently available literature. However, studies conducted in rats provide valuable insights that can inform murine model study design. The following tables summarize key pharmacokinetic parameters of naftopidil in rats, which can serve as a proxy for estimating its behavior in mice, keeping in mind potential species-specific differences in metabolism and disposition.
Table 1: Pharmacokinetic Parameters of Naftopidil in Rats Following a Single Oral Administration. [3][4]
| Dose (mg/kg) | Tmax (h) | T1/2 (h) |
| 10 | 0.42 - 0.90 | 7.08 |
| 20 | 0.42 - 0.90 | 4.78 |
| 30 | 0.42 - 0.90 | 5.83 |
Table 2: Stereoselective Pharmacokinetics of Naftopidil Enantiomers in Rats After Oral Administration. [5]
| Enantiomer | Bioavailability (%) |
| S(-)-Naftopidil | 14.5 |
| R(+)-Naftopidil | 6.8 |
Table 3: Pharmacokinetic Parameters of Naftopidil in Humans Following Intravenous and Oral Administration. [6]
| Administration Route | Dose | T1/2 (h) | Absolute Bioavailability (%) |
| Intravenous | 5.0 mg | 3.3 ± 2.1 | - |
| Oral | 50 mg | 5.4 ± 3.2 | 17 (median 16) |
Note: The data in Table 3 is from human studies and is provided for comparative purposes. Significant interspecies variation in pharmacokinetics is expected.
Mechanism of Action: Signaling Pathway
Naftopidil primarily functions as an antagonist of α1-adrenergic receptors, with a higher affinity for the α1D subtype.[2] In addition to its effects on smooth muscle relaxation in the prostate and bladder neck, naftopidil has been shown to inhibit cancer cell growth by inducing G1 cell cycle arrest.[7] This is mediated through the upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1.[7] These CKIs then bind to and inactivate cyclin-CDK complexes, preventing the cell from progressing from the G1 to the S phase of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of naftopidil, a novel anti-hypertensive drug, in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Constructing a Dose-Response Curve for Naftopidil Dihydrochloride in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftopidil (B1677906) Dihydrochloride is an α1-adrenoceptor antagonist that has demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines, including those of the prostate, bladder, and kidney.[1] Its mechanism of action involves the induction of apoptosis and G1 phase cell cycle arrest, making it a compound of interest in cancer research and drug development.[2][3] This document provides a detailed protocol for constructing a dose-response curve for Naftopidil Dihydrochloride using a cell viability assay, enabling the determination of its potency (e.g., IC50 value) in a specific cell line.
The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[4][5]
Principle of Dose-Response Curve
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of its effect on a biological system. In this context, it will illustrate how increasing concentrations of this compound affect the viability of a cell population. The resulting sigmoidal curve allows for the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration), which is the concentration of the drug required to inhibit cell viability by 50%.
Data Presentation: Hypothetical Dose-Response Data for this compound
The following table summarizes hypothetical quantitative data from a cell viability assay with a selected cancer cell line treated with this compound for 48 hours.
| This compound Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | - | 1.250 | 0.085 | 100% |
| 1 | 0 | 1.213 | 0.079 | 97.0% |
| 5 | 0.70 | 1.050 | 0.065 | 84.0% |
| 10 | 1.00 | 0.825 | 0.051 | 66.0% |
| 20 | 1.30 | 0.613 | 0.042 | 49.0% |
| 40 | 1.60 | 0.350 | 0.033 | 28.0% |
| 80 | 1.90 | 0.175 | 0.021 | 14.0% |
| 160 | 2.20 | 0.100 | 0.015 | 8.0% |
Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Materials and Reagents
-
Selected cancer cell line (e.g., PC-3, LNCaP, ACHN)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol: Cell Viability Assay (MTT)
1. Cell Seeding:
- Harvest and count cells using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
3. Drug Treatment:
- After the 24-hour incubation, carefully remove the medium from the wells.
- Add 100 µL of the prepared this compound dilutions to the respective wells.
- Include a vehicle control group (medium with the same final concentration of DMSO as the drug-treated wells) and a blank group (medium only, no cells).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[4]
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral naftopidil suppresses human renal cell carcinoma by inducing G1 cell cycle arrest in tumor and vascular endothelial cells [cancer.fr]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Cytotoxicity of Naftopidil Dihydrochloride using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for assessing the cytotoxic effects of Naftopidil Dihydrochloride on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed methodologies for experimental procedures, data collection, and analysis are presented to ensure reproducibility. Additionally, this guide includes a summary of reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and illustrates the key signaling pathways implicated in its cytotoxic action through detailed diagrams.
Introduction
Naftopidil, an α1-adrenergic receptor antagonist, has demonstrated potential as an anti-cancer agent by inducing cytotoxicity in various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. This protocol outlines the necessary steps to evaluate the cytotoxic effects of this compound.
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell line (e.g., LNCaP, PC-3, NCI-H28)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store the MTT solution protected from light at 4°C for up to one month.
Step-by-Step MTT Assay Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a complete culture medium. The optimal seeding density should be determined for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a range-finding experiment to determine the appropriate concentration range.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4: MTT Assay
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| LNCaP | Prostate Cancer | 22.2 ± 4.0 | Not Specified | [1] |
| PC-3 | Prostate Cancer | 33.2 ± 1.1 | Not Specified | [1] |
| NCI-H28 | Malignant Mesothelioma | ~50 | 24 | [2] |
| NCI-H2052 | Malignant Mesothelioma | ~50 | 24 | [2] |
| NCI-H2452 | Malignant Mesothelioma | ~50 | 24 | [2] |
| MSTO-211H | Malignant Mesothelioma | ~50 | 24 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay.
Signaling Pathways
This compound has been shown to induce cytotoxicity through multiple signaling pathways, primarily by inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction Pathway:
Naftopidil induces apoptosis in cancer cells through the activation of the extrinsic apoptosis pathway. This involves the activation of initiator caspase-8, which in turn activates the executioner caspase-3, leading to programmed cell death[3].
Caption: Naftopidil-Induced Apoptosis.
Cell Cycle Arrest Pathway:
Naftopidil can arrest the cell cycle in the G1 phase by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are necessary for the G1/S transition, thereby halting cell proliferation[1][2].
Caption: Naftopidil-Induced Cell Cycle Arrest.
Inhibition of TGF-β Signaling Pathway:
Naftopidil has also been reported to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2, a key downstream effector in the pathway. This inhibition can contribute to its anti-tumor effects.
Caption: Naftopidil's Inhibition of TGF-β Pathway.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naftopidil induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naftopidil Dihydrochloride solubility issues in DMSO versus aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftopidil Dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its solubility in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Naftopidil Dihydrochloride in DMSO and aqueous solutions?
A1: this compound exhibits good solubility in fresh DMSO but is practically insoluble in water. It is also sparingly soluble in aqueous buffers. For detailed solubility data, please refer to the table below.
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous experimental medium. What could be the cause?
A2: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. This can be caused by several factors, including the final concentration being too high, insufficient mixing, or the pH of the aqueous medium. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Sonication may be used to aid dissolution. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound. For aqueous experiments, it is advisable to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in your aqueous medium just before use.
Q4: For how long can I store the aqueous solution of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1]
Quantitative Solubility Data
The following table summarizes the solubility of Naftopidil and its dihydrochloride salt in various solvents.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| Naftopidil | DMSO | 17 mg/mL[2] | 43.31 mM[2] | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2] |
| Naftopidil | Water | Insoluble[2] | - | |
| Naftopidil | Ethanol | Insoluble[2] | - | |
| This compound | DMSO | 39 mg/mL[3] | 83.8 mM[3] | Sonication is recommended.[3] |
| This compound | DMSO | 41 mg/mL[4] | 88.09 mM[4] | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4] |
| This compound | DMSO | 93 mg/mL[4] | 199.82 mM[4] | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4] |
| This compound | Water | < 1 mg/mL[3] | - | Insoluble or slightly soluble.[3] |
| This compound | Ethanol | 2 mg/mL[3] | 4.3 mM[3] | Sonication is recommended.[3] |
| Naftopidil (hydrochloride) | DMSO | 3 mg/mL[5][6] | - | |
| Naftopidil (hydrochloride) | DMF | 10 mg/mL[5][6] | - | |
| Naftopidil (hydrochloride) | DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[5][6] | - | Should first be dissolved in DMF and then diluted.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 39 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed aqueous experimental medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Add the required volume of the DMSO stock solution to the pre-warmed aqueous medium to achieve the final desired concentration. Important: Add the DMSO stock to the aqueous medium and not the other way around to minimize precipitation.
-
Immediately vortex the working solution to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution for your experiment immediately. Do not store the aqueous solution.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Final concentration is too high. | Lower the final concentration of this compound in the aqueous medium. |
| Inadequate mixing. | Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion. | |
| pH of the aqueous medium. | Ensure the pH of your aqueous buffer is compatible with this compound. | |
| Compound does not dissolve completely in DMSO | DMSO is not anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[7] |
| Insufficient agitation. | Vortex thoroughly and use sonication if necessary to aid dissolution.[3] | |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | Prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions for more than a day.[1] |
| Inaccurate stock concentration. | Ensure accurate weighing of the compound and use of calibrated pipettes. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Naftopidil as an α1-adrenergic receptor antagonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Preventing Naftopidil Dihydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Naftopidil Dihydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Naftopidil is an α1-adrenergic receptor antagonist with a higher affinity for the α1D subtype compared to the α1A and α1B subtypes.[1][2] This selectivity allows it to relax smooth muscles in the prostate and bladder neck, making it effective in treating benign prostatic hyperplasia (BPH).[1][2] In cancer research, Naftopidil has been shown to inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest.[3][4]
Q2: What are the solubility properties of this compound?
This compound is the salt form of Naftopidil, which generally improves solubility in aqueous solutions. However, the free base form of Naftopidil is considered insoluble in water. The solubility of this compound can be challenging in neutral pH environments like cell culture media. It is more soluble in organic solvents such as DMSO and methanol.
Q3: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: The compound has inherently low solubility in aqueous solutions at physiological pH.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the cell culture medium.
-
"Crashing Out": When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate.
-
Media Components: Interactions with salts, proteins (especially in serum), and other components of the culture medium can lead to the formation of insoluble complexes.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., using cold media) or pH can decrease the solubility of the compound.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Naftopidil and its salts for in vitro experiments.[5][6] Methanol can also be used.[7] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound and ensure reproducibility.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.1%.[6] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation After Incubation
Problem: The media containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. Consider using a serum-free medium for a short duration to see if serum proteins are contributing to the precipitation. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Ensure the medium is well-buffered. Use media with a pH indicator (like phenol (B47542) red) to monitor pH changes. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation
Table 1: Solubility of Naftopidil and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Naftopidil | DMSO | 33.33 mg/mL (84.92 mM) | [5] |
| Naftopidil hydrochloride | DMSO | 3 mg/mL | [8] |
| Naftopidil hydrochloride | DMF | 10 mg/mL | [8] |
| Naftopidil hydrochloride | DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [8] |
| This compound | Water | Insoluble | - |
Note: The solubility in cell culture media like DMEM or RPMI-1640 has not been explicitly reported and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 465.41 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh out 4.65 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Long-term Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. This compound | 57149-08-3 | Benchchem [benchchem.com]
- 3. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
Optimizing Naftopidil Dihydrochloride concentration for maximal in vitro response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro use of Naftopidil Dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve and store Naftopidil Dihydrochloride for in vitro experiments?
A: this compound is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
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Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are suitable solvents.[1] Solubility is approximately 3 mg/mL in DMSO and 10 mg/mL in DMF.[1][2]
-
Stock Solution Preparation:
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Weigh the desired amount of this compound powder.
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Dissolve in a minimal amount of 100% DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.[3][4]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.[1][5] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Working Solution: Prepare the final working concentration by diluting the stock solution directly into your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as it can be toxic to cells at higher concentrations.[6]
Q2: What is the optimal concentration of this compound for my experiment?
A: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured (e.g., cell viability, apoptosis, cell cycle arrest). A dose-response experiment is critical to determine the optimal concentration for your specific model.
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For Anti-proliferative Effects: In prostate cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell growth is typically in the micromolar range. For example, the IC50 is approximately 22.2 µM in LNCaP cells and 33.2 µM in PC-3 cells.[4]
-
For Cytotoxic/Apoptotic Effects: Higher concentrations are often required to induce cell death. In many cancer models, cytotoxic effects are observed at concentrations greater than 50 µM.[2]
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For Receptor-Mediated Effects: To study effects related to α1-adrenoceptor antagonism, much lower concentrations in the nanomolar to low micromolar range may be sufficient, depending on the receptor density and binding affinity in your system.[7]
Q3: I am not observing the expected anti-proliferative or apoptotic effect. What could be wrong?
A: This could be due to several factors:
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Sub-optimal Concentration: The concentration may be too low for your specific cell line. We recommend performing a dose-response curve ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM) concentrations.
-
Insufficient Incubation Time: The duration of treatment may be too short. Effects on cell proliferation are typically measured after 48-72 hours, while markers for apoptosis may be detectable earlier (e.g., 24-48 hours).
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Cell Line Resistance: Your chosen cell line may be resistant to the effects of Naftopidil. It's important to note that many of the anti-cancer effects of Naftopidil are independent of its primary α1-adrenoceptor target.[5][8] Therefore, the expression level of this receptor may not predict the cellular response.
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Compound Inactivity: Ensure your stock solution was prepared and stored correctly to prevent degradation.
Q4: My cells are showing high levels of death even at low concentrations. How can I troubleshoot this?
A:
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Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control (medium with the same amount of solvent) to confirm.
-
High Cellular Sensitivity: Your cell line may be particularly sensitive to Naftopidil. Test a lower range of concentrations (e.g., 0.1 µM to 10 µM).
-
Incorrect Concentration Calculation: Double-check all calculations for stock and working solution dilutions.
Q5: What is the primary mechanism of action for Naftopidil's anti-cancer effects in vitro?
A: While Naftopidil is a known α1-adrenoceptor antagonist, its anti-cancer properties are often mediated through off-target, α1-adrenoceptor-independent pathways.[5][7] Key reported mechanisms include:
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G1 Cell Cycle Arrest: Naftopidil can induce arrest in the G1 phase of the cell cycle.[1] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21(cip1) and p27(kip1).[4]
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Induction of Apoptosis: Naftopidil can trigger programmed cell death by activating initiator caspases (caspase-8) and effector caspases (caspase-3).[8] It can also modulate the expression of Bcl-2 family proteins.[5][9]
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Inhibition of TGF-β Signaling: Naftopidil has been shown to block the phosphorylation of Smad2, a key component of the TGF-β signaling pathway.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for Naftopidil from in vitro studies.
Table 1: Inhibitory Concentrations (IC50) of Naftopidil on Cancer Cell Growth
| Cell Line | Androgen Sensitivity | IC50 (µM) | Reference |
|---|---|---|---|
| LNCaP | Sensitive | 22.2 ± 4.0 | [4] |
| PC-3 | Insensitive | 33.2 ± 1.1 |[4] |
Table 2: Effective In Vitro Concentration Ranges for Various Biological Effects
| Biological Effect | Cell/Tissue Type | Effective Concentration (µM) | Reference |
|---|---|---|---|
| Inhibition of Detrusor Contractility | Animal Tissue | 0.3 - 3 | [7] |
| Inhibition of Platelet Aggregation | Human Platelets | 0.4 - 40 | [7] |
| Reduction of Cancer Cell Viability | Various Cancer Cells | 0.5 - 100 | [7] |
| Inhibition of TGF-β Signaling (Smad2) | Cancer Cell Lines | 1.1 (IC50) | [9] |
| Growth Inhibition | Prostate Cancer (PCa) Cells | 10 | |
| G1 Cell Cycle Arrest (p27 induction) | E9 Prostate Cancer Cells | 50 |
| Reduction of Evoked EPSCs | Rat Substantia Gelatinosa Neurons | 100 |[7] |
Table 3: Binding Affinity (Ki) of Naftopidil for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| α1D | 1.2 | |
| α1A | 3.7 |
| α1B | 20 | |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the effect of Naftopidil on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Naftopidil in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Naftopidil (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution following Naftopidil treatment.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the desired concentrations of Naftopidil (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase indicates a G1 arrest.[1][4]
Visualizations
Caption: Naftopidil-induced G1 cell cycle arrest pathway.
Caption: Apoptotic pathways modulated by Naftopidil.
Caption: Workflow for optimizing Naftopidil concentration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. This compound | 57149-08-3 | Benchchem [benchchem.com]
- 6. Effects of High Concentrations of Naftopidil on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Identifying and mitigating Naftopidil Dihydrochloride off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Naftopidil (B1677906) Dihydrochloride in cell-based assays. The following information is intended to help troubleshoot unexpected experimental outcomes and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-targets of Naftopidil Dihydrochloride?
A1: this compound is primarily an α1-adrenoceptor (AR) antagonist with a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[1][2] This selectivity is the basis for its clinical use in treating benign prostatic hyperplasia (BPH).[3][4]
Q2: My cells do not express α1-adrenoceptors, yet I observe a significant anti-proliferative effect with Naftopidil treatment. What could be the cause?
A2: This is a strong indication of an off-target effect. Naftopidil has been shown to inhibit cell proliferation in various cancer cell lines, an effect that is independent of α1-AR expression.[5] Known off-target mechanisms that can lead to reduced cell viability include the inhibition of tubulin polymerization and the modulation of other signaling pathways.[1][5]
Q3: I am observing cell cycle arrest in the G1 phase after Naftopidil treatment. Is this a known off-target effect?
A3: Yes, Naftopidil has been reported to induce G1 cell cycle arrest in both androgen-sensitive and -insensitive prostate cancer cell lines.[6][7] This effect is considered an off-target action as it is observed in cells lacking the primary drug target.
Q4: What are the potential molecular off-targets of Naftopidil that have been identified?
A4: Besides its on-target α1-adrenoceptors, Naftopidil has been shown to directly bind to and inhibit the polymerization of α- and β-tubulin.[1][5] Additionally, it has been found to inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking Smad2 phosphorylation.[8] There is also some evidence suggesting a weak calcium channel blocking activity.[9]
Q5: How can I confirm if the observed phenotype in my assay is due to an off-target effect of Naftopidil?
A5: To confirm an off-target effect, you can perform several experiments:
-
Use a structurally different α1-AR antagonist: If a different α1-AR antagonist does not produce the same phenotype, it suggests the effect of Naftopidil is off-target.
-
Rescue experiment: If your cells express the on-target receptor, you can try to rescue the phenotype by overexpressing the α1-adrenoceptor. If the phenotype persists, it is likely an off-target effect.
-
Direct off-target activity assays: You can directly test for known off-target activities, such as conducting a tubulin polymerization assay or assessing the phosphorylation status of Smad2 in the TGF-β pathway.
Q6: What are some general strategies to mitigate off-target effects in my cell-based assays?
A6: To minimize off-target effects, consider the following:
-
Dose-response curve: Use the lowest effective concentration of Naftopidil that elicits the on-target effect.
-
Orthogonal approaches: Confirm your findings using alternative methods to modulate your target of interest, such as RNAi or using other small molecules with a different mechanism of action.
-
Control experiments: Always include appropriate vehicle controls and consider using a structurally related but inactive compound if available.
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target effects of this compound.
Table 1: On-Target Activity of Naftopidil
| Target | Assay Type | Value | Species | Reference |
| α1D-adrenoceptor | Binding Affinity | 3-fold higher affinity than α1A | Human | [10] |
| α1B-adrenoceptor | Binding Affinity | 17-fold lower affinity than α1D | Human | [10] |
Table 2: Off-Target Activity of Naftopidil
| Off-Target Effect | Cell Line | Assay Type | IC50 Value | Reference |
| Anti-proliferation | LNCaP (prostate cancer) | Cell Viability | 22.2 ± 4.0 µM | [7] |
| Anti-proliferation | PC-3 (prostate cancer) | Cell Viability | 33.2 ± 1.1 µM | [7] |
| TGF-β Signaling Inhibition | HeLa (cervical cancer) | Smad2 Phosphorylation | 1.1 µM | [8] |
| Tubulin Polymerization | In vitro | Biochemical Assay | Inhibition observed at 15 µM | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Naftopidil on cell viability and calculate its IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Naftopidil in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Naftopidil or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if Naftopidil induces apoptosis in the cell line of interest.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Naftopidil at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of Naftopidil on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well plate (clear bottom)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of Naftopidil and controls in polymerization buffer.
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the Naftopidil dilutions or controls to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance over time to visualize the polymerization kinetics. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Visualizations
The following diagrams illustrate key concepts and workflows related to Naftopidil's off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling of Naftopidil.
Caption: Troubleshooting logic for unexpected Naftopidil effects.
References
- 1. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in Naftopidil Dihydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experimental results using Naftopidil (B1677906) Dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Naftopidil Dihydrochloride?
Naftopidil is a selective alpha-1 adrenergic receptor antagonist.[1][2] It has a higher affinity for the α1D subtype, followed by the α1A and α1B subtypes.[3][4][5] This selective antagonism leads to the relaxation of smooth muscles, particularly in the prostate and bladder neck, which is the basis for its use in treating benign prostatic hyperplasia (BPH).[1][6][7]
2. What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in various organic solvents. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[8] Stock solutions should be aliquoted and stored at low temperatures to avoid repeated freeze-thaw cycles.[9]
Solubility Data
| Solvent | Concentration |
| DMSO | 17 mg/mL (43.31 mM)[9] |
| DMSO | 3 mg/mL[10][11] |
| DMF | 10 mg/mL[10][11] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[10][11] |
Storage & Stability
| Condition | Duration |
| -20°C (Powder) | ≥ 4 years[10] |
| -80°C (in solvent) | 1 year[9] |
| -20°C (in solvent) | 1 month[9] |
3. What are the typical concentrations of Naftopidil used in cell-based assays?
The effective concentration of Naftopidil can vary depending on the cell line and the specific endpoint being measured. For example, in studies with prostate cancer cell lines, concentrations causing 50% inhibition (IC50) of cell growth were found to be 22.2 ± 4.0 µM for LNCaP cells and 33.2 ± 1.1 µM for PC-3 cells.[12] Other studies have used concentrations ranging from 0.1 to 50 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. Are there known signaling pathways affected by Naftopidil beyond alpha-1 adrenergic receptor antagonism?
While the primary mechanism is alpha-1 adrenoceptor blockade, some studies suggest other potential effects. For instance, Naftopidil may act as a weak ligand for L-type calcium channels, suggesting a possible calcium channel-blocking activity.[3][7] Additionally, it has been shown to inhibit 5-HT-induced bladder contraction through blockade of 5-HT(2A) and 5-HT(2B) receptors in rats.[9] In prostate cancer cells, Naftopidil treatment has been associated with the upregulation of cell-cycle regulatory proteins like p21(cip1) and p27(kip1).[12]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
-
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous cell culture medium or buffer. How can I resolve this?
-
Answer:
-
Check Final Concentration: The solubility of this compound is significantly lower in aqueous solutions. Ensure that the final concentration in your assay does not exceed its solubility limit in the final buffer system. For instance, in a 1:4 mixture of DMF and PBS (pH 7.2), the solubility is only 0.2 mg/mL.[10][11]
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try a serial dilution approach. A stepwise dilution may help to keep the compound in solution.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may help to increase solubility. However, it is critical to include a vehicle control to account for any effects of these additives.
-
Sonication: Gentle sonication after dilution can sometimes help to redissolve small amounts of precipitate.[8]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: My experimental results with this compound are not consistent across different experimental runs. What could be the cause?
-
Answer:
-
Stock Solution Stability: Ensure that your stock solutions are stored correctly and are not subjected to multiple freeze-thaw cycles, which can degrade the compound.[9] It is advisable to use freshly prepared dilutions for each experiment.
-
Cell Passage Number: The phenotype and receptor expression of cultured cells can change with high passage numbers. Ensure you are using cells within a consistent and low passage range for all experiments.
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Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your drug-treated samples) to account for any effects of the solvent on your cells.
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Assay Timing: For cell proliferation or apoptosis assays, the timing of drug treatment and endpoint measurement is critical. Ensure that the incubation times are consistent across all experiments.
-
Issue 3: Unexpected In Vivo Effects
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Question: I am observing significant changes in the blood pressure of my animal models after administering this compound, which is confounding my results. How can I mitigate this?
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Answer:
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Dose Selection: Naftopidil was originally developed as an antihypertensive agent due to its antagonism of α1B-adrenergic receptors in vascular smooth muscle.[1][13] Although it has higher selectivity for the α1D subtype, cardiovascular effects can still occur, especially at higher doses.[1] Consider performing a dose-ranging study to find a dose that achieves the desired effect on your target tissue with minimal impact on blood pressure.
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Route of Administration: The route and rate of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug. A slower infusion or a different route of administration might reduce acute cardiovascular effects.
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Acclimatization and Baseline Measurements: Ensure that animals are properly acclimatized to the experimental conditions and that stable baseline blood pressure measurements are taken before drug administration to accurately assess the drug-induced changes.
-
Experimental Protocols & Data
Key Experimental Data
Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) |
| α1a | 3.7[8][10] |
| α1b | 20[8][10] |
| α1d | 1.2[8][10] |
In Vitro Antiproliferative Activity (IC50)
| Cell Line | IC50 (µM) |
| LNCaP (androgen-sensitive prostate cancer) | 22.2 ± 4.0[12] |
| PC-3 (androgen-insensitive prostate cancer) | 33.2 ± 1.1[12] |
Protocol: Sample Preparation for Pharmacokinetic Analysis
The following is a sample preparation protocol for the analysis of Naftopidil in plasma using LC-MS/MS.[14]
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To 200 µL of a plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (Naftopidil-d5).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Naftopidil antagonizes the α1-adrenergic receptor signaling pathway.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 57149-08-3 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Adjusting Naftopidil Dihydrochloride dosage in animal studies to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Naftopidil (B1677906) Dihydrochloride in animal studies. The focus is on dosage adjustment to mitigate potential toxicity, ensuring the integrity of your research and the welfare of animal subjects.
Disclaimer
Publicly available, detailed preclinical toxicology data, such as the median lethal dose (LD50) or maximum tolerated dose (MTD) for Naftopidil Dihydrochloride in common animal models, is limited. The information provided herein is based on published research and data from related alpha-1 adrenergic antagonists. Researchers should always conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective alpha-1 adrenergic receptor antagonist. It has a particularly high affinity for the α1D subtype, which is prevalent in the lower urinary tract, leading to smooth muscle relaxation in the prostate and bladder neck.[1][2] This mechanism is central to its therapeutic effect in benign prostatic hyperplasia (BPH). It also has some affinity for α1A and α1B adrenergic receptors.[1]
Q2: What are the known dosages of this compound used in animal studies?
Published studies in rats have utilized oral doses ranging from 10 mg/kg to 30 mg/kg. One study administered approximately 20-25 mg/kg/day orally to rats for 14 days without reporting overt toxicity. Another study in a rat model of BPH induced by estrogen and androgen also used naftopidil, but specific dosages and toxicity findings were not detailed.
Q3: What are the potential signs of toxicity I should monitor for in my animal studies?
While specific toxicity data for naftopidil in animals is scarce, based on its mechanism of action and data from other alpha-1 adrenergic antagonists like prazosin (B1663645) and doxazosin, researchers should monitor for the following potential signs of toxicity:
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Cardiovascular Effects: Hypotension (a drop in blood pressure) is a primary concern due to the blockade of alpha-1 adrenergic receptors on blood vessels.[3][4] Clinical signs can include lethargy, weakness, dizziness, and in severe cases, syncope (fainting).[3][4] Regular blood pressure monitoring is advisable if your experimental setup allows.
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Central Nervous System (CNS) Effects: Drowsiness and sedation have been observed with overdoses of related compounds.[1][4]
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Gastrointestinal Effects: Vomiting and diarrhea may occur.[3]
-
General Clinical Signs: Monitor for changes in activity levels, food and water consumption, and any signs of distress.
Q4: Are there any known target organs for toxicity with long-term administration?
Chronic toxicity studies on the related alpha-1 adrenergic antagonist, prazosin, have shown potential effects on the male reproductive system and the liver in rats. At doses of 25 mg/kg or greater, testicular atrophy and hepatocellular degeneration were observed. While this is not direct evidence for Naftopidil, it suggests that for long-term studies, monitoring of reproductive and liver function may be warranted.
Troubleshooting Guide: Managing Potential Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Lethargy, weakness, or dizziness in animals. | Hypotension due to excessive alpha-1 adrenergic blockade. | - Reduce the dosage of this compound in subsequent cohorts. - Stagger the dosing schedule to avoid peak plasma concentration-related effects. - If possible, monitor blood pressure to confirm hypotension. |
| Animal appears sedated or shows decreased activity. | CNS effects of the drug. | - Lower the dose. - Observe the animals closely for the duration of the sedative effect. |
| Vomiting or diarrhea. | Gastrointestinal irritation or systemic effects. | - Administer the drug with food if appropriate for the study design. - Consider a different route of administration if feasible. - Lower the dose. |
| No apparent therapeutic effect at a low dose. | Insufficient dosage for the intended pharmacological effect. | - Gradually escalate the dose in small increments in a pilot group of animals. - Monitor closely for any signs of toxicity with each dose escalation. |
Quantitative Data Summary
The following tables summarize available dosage information for this compound and toxicity data for related alpha-1 adrenergic antagonists.
Table 1: this compound Dosages in Animal Studies (without reported toxicity)
| Animal Model | Dosage | Route of Administration | Duration | Reference |
| Rat | 10, 20, 30 mg/kg | Oral | Single dose | (Pharmacokinetic study) |
| Rat | ~20-25 mg/kg/day | Oral | 14 days | (Study on bladder activity) |
Table 2: Toxicity Data for Related Alpha-1 Adrenergic Antagonists
| Compound | Animal Model | Toxicity Metric | Value | Observed Effects | Reference |
| Prazosin | Rat | Oral LD50 | 1950 mg/kg | [5] | |
| Prazosin | Rat | Chronic Oral Dosing | ≥ 25 mg/kg/day | Testicular atrophy, hepatocellular degeneration | |
| Doxazosin | Mouse | Oral LD50 | >1000 mg/kg | [1] | |
| Doxazosin | Dog | Ingestion | Not specified | Vomiting, weakness, lethargy, hypotension | [3] |
Experimental Protocols
As specific preclinical toxicology study protocols for this compound are not publicly available, a general protocol for a dose range-finding study is provided below. This should be adapted to your specific research needs and institutional animal care and use committee (IACUC) guidelines.
Protocol: Acute Dose Range-Finding Study in Rodents
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Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
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Grouping: Assign a small number of animals (e.g., 3-5 per sex per group) to several dosage groups and a vehicle control group.
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Dosage Selection: Based on available data, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg). The highest dose may be a limit dose (e.g., 1000 mg/kg) if no toxicity is observed at lower doses.
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Administration: Administer this compound via the intended experimental route (e.g., oral gavage).
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Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24 hours (and up to 14 days for a more extended acute toxicity assessment). Pay close attention to the potential signs of toxicity listed in the FAQ section.
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Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.
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Endpoint: The study can help identify a range of doses that are well-tolerated and a potential maximum tolerated dose (MTD) for designing subsequent studies.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Naftopidil's effect on smooth muscle cells.
Experimental Workflow for a Dose-Finding Study
Caption: A typical workflow for a dose-finding animal study.
Troubleshooting Logic for Adverse Events
Caption: Decision-making process for addressing adverse events.
References
Naftopidil Dihydrochloride Stock Solutions: A Technical Guide for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Naftopidil Dihydrochloride stock solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1] For cell culture experiments, DMSO is a commonly used solvent.[2][3]
Q2: What is the solubility of this compound in these solvents?
A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data from various suppliers.
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the target concentration.[3] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve the appropriate mass of this compound in DMSO. It is recommended to vortex the solution to ensure it is fully dissolved.[3]
Q4: How should I store the solid this compound?
A4: Solid this compound should be stored at -20°C.
Q5: How stable is the solid compound?
A5: The solid form of this compound is stable for an extended period when stored correctly.
Q6: What is the recommended storage condition for stock solutions?
A6: For long-term storage, it is recommended to store stock solutions at -80°C. For shorter-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q7: How long can I store the stock solutions?
A7: While specific long-term stability data for this compound in DMSO at -20°C or -80°C is not extensively published, general guidelines for similar compounds suggest that solutions in anhydrous DMSO can be stable for several months to a year when stored at -80°C. However, for critical long-term experiments, it is advisable to prepare fresh stock solutions periodically or perform in-house stability checks.
Q8: Can I store this compound in aqueous solutions?
A8: It is not recommended to store this compound in aqueous solutions for more than one day due to limited stability. Aqueous solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage (especially at -20°C) | The solution may be supersaturated, or the solvent may have absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve. Ensure you are using anhydrous DMSO. For long-term storage, consider storing at -80°C where precipitation is less likely. Always centrifuge the vial before use and pipette from the supernatant. |
| Inconsistent experimental results over time | The stock solution may have degraded. Naftopidil is susceptible to degradation under certain conditions. | Prepare a fresh stock solution from the solid compound. If degradation is suspected, a stability-indicating analytical method such as HPLC can be used to check the purity of the stock solution. |
| Unexpected biological effects or cytotoxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final concentration of DMSO in your experimental setup is at a non-toxic level, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the drug-treated samples) in your experiments. |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent at the desired concentration. | Refer to the solubility data table. If you require a higher concentration, consider using a different solvent in which it has higher solubility, such as DMF, if compatible with your experimental system. Gentle warming and vortexing can also aid dissolution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~3 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol | Soluble |
| Methanol | >10 mg/mL |
| Water | Sparingly soluble |
| PBS (pH 7.2) | ~0.05 mg/mL (after initial dissolution in DMF) |
Table 2: Summary of Forced Degradation Studies of Naftopidil
| Stress Condition | Observations |
| Acid Hydrolysis | Significant degradation observed. |
| Alkaline Hydrolysis | Significant degradation observed. |
| Neutral Hydrolysis | Stable. |
| Oxidative (H₂O₂) | Significant degradation observed. |
| Thermal (Dry Heat) | Stable. |
| Photolytic | Significant degradation observed. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
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In a sterile environment, accurately weigh the required amount of this compound powder.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Forced Degradation Study (as an example of stability assessment)
This protocol is a generalized procedure based on stability-indicating assay development principles.[4][5][6]
Methodology:
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Acid Hydrolysis: Dissolve Naftopidil in a solution of 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve Naftopidil in a solution of 0.1 M NaOH and incubate at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.
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Oxidative Degradation: Treat a solution of Naftopidil with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder of Naftopidil to dry heat (e.g., 80°C) for a defined period.
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Photolytic Degradation: Expose a solution of Naftopidil to a combination of UV and visible light.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Naftopidil's mechanism of action as an α1-adrenergic receptor antagonist.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. saudijournals.com [saudijournals.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Overcoming Naftopidil Dihydrochloride Resistance in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftopidil (B1677906) Dihydrochloride in prostate cancer cell lines. The information is designed to address specific issues that may arise during experimentation, particularly concerning the development and overcoming of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of Naftopidil Dihydrochloride in prostate cancer cell lines?
A1: this compound, an α1-adrenoceptor antagonist, exhibits anti-tumor effects in prostate cancer through multiple mechanisms. It is known to induce G1 cell cycle arrest, leading to an inhibition of cell proliferation.[1][2] Additionally, Naftopidil can induce apoptosis (programmed cell death) and inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking Smad2 phosphorylation.[3][4][5] Some studies also suggest its involvement in reducing Akt phosphorylation.[6]
Q2: Which prostate cancer cell lines are commonly used for Naftopidil studies, and what are their reported IC50 values?
A2: Commonly used prostate cancer cell lines for Naftopidil studies include the androgen-sensitive LNCaP cells and the androgen-insensitive PC-3 cells. Reported IC50 values can vary between studies, but representative values are provided in the table below.
Q3: My prostate cancer cell line is showing reduced sensitivity to Naftopidil treatment compared to published data. What could be the reason?
A3: Reduced sensitivity to Naftopidil could be due to several factors:
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Cell Line Integrity: Ensure the cell line has been recently authenticated and is free from mycoplasma contamination. Genetic drift can occur with prolonged passaging.
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Reagent Quality: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
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Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can influence the apparent IC50 value.
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Inherent Resistance: The specific sub-clone of the cell line you are using may have inherent resistance mechanisms.
Q4: How can I develop a Naftopidil-resistant prostate cancer cell line?
A4: A standard method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section. This process involves treating the parental cell line with an initial sub-lethal dose of Naftopidil and gradually increasing the concentration as the cells adapt and become more resistant.
Q5: What are the potential molecular mechanisms that could drive resistance to Naftopidil?
A5: While specific mechanisms of Naftopidil resistance are not yet well-documented, potential mechanisms, extrapolated from general cancer drug resistance, may include:
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Alterations in Drug Target: Although Naftopidil's anti-cancer effects may be independent of α1-adrenoceptors, mutations or expression changes in its direct molecular targets could confer resistance.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, could counteract Naftopidil-induced apoptosis.[3]
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Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of Naftopidil. For instance, upregulation of the PI3K/Akt pathway could promote survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.
Q6: What strategies can be employed to overcome Naftopidil resistance?
A6: Overcoming Naftopidil resistance may involve:
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Combination Therapy: Combining Naftopidil with other anti-cancer agents that have different mechanisms of action can be effective. For example, Naftopidil has been shown to synergize with docetaxel (B913) and radiotherapy.[7][8][9]
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Targeting Bypass Pathways: If a specific bypass pathway is identified as a driver of resistance, inhibitors of key components of that pathway could be used in combination with Naftopidil.
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Modulating Apoptosis: The use of agents that promote apoptosis, such as BH3 mimetics, could re-sensitize resistant cells to Naftopidil.
Data Presentation
Table 1: IC50 Values of Naftopidil in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Reported IC50 (µM) | Reference |
| LNCaP | Sensitive | 22.2 ± 4.0 | [1][2] |
| PC-3 | Insensitive | 33.2 ± 1.1 | [1][2] |
| Generic | Not Applicable | 1.1 | [3][4] |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
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Potential Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of reagents.
-
Troubleshooting Steps:
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Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Ensure complete mixing of the viability reagent with the culture medium in each well.
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Issue 2: No significant cell death observed at expected IC50 concentrations.
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Potential Cause: The cell line may have developed resistance, or the drug may be inactive.
-
Troubleshooting Steps:
-
Test the drug on a sensitive control cell line to confirm its activity.
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Perform a dose-response curve over a wider range of concentrations.
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If resistance is suspected, analyze the expression of potential resistance markers (e.g., Bcl-2, ABC transporters).
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Issue 3: Precipitate formation upon adding Naftopidil to the culture medium.
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Potential Cause: Poor solubility of Naftopidil at the desired concentration or interaction with media components.
-
Troubleshooting Steps:
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Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).
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Prepare fresh dilutions of Naftopidil from a stock solution for each experiment.
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Visually inspect the wells under a microscope for any signs of precipitation after adding the drug.
-
Experimental Protocols
Protocol 1: Generation of a Naftopidil-Resistant Prostate Cancer Cell Line
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Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of Naftopidil for the parental prostate cancer cell line (e.g., LNCaP or PC-3).
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Initial Treatment: Culture the parental cells in media containing Naftopidil at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
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Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them in fresh medium containing the same concentration of Naftopidil.
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Dose Escalation: Once the cells are growing consistently at the current drug concentration, increase the concentration of Naftopidil by a small factor (e.g., 1.5 to 2-fold).
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Repeat and Expand: Repeat steps 3 and 4, gradually increasing the Naftopidil concentration. This process may take several months.
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Characterize Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of Naftopidil (e.g., 5-10 times the parental IC50), characterize the resistant phenotype by re-determining the IC50 and investigating potential resistance mechanisms.
Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of Naftopidil in sensitive prostate cancer cells.
Caption: Hypothetical mechanisms of resistance to Naftopidil.
Caption: Experimental workflow for generating a Naftopidil-resistant cell line.
References
- 1. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating Chemoresistant Prostate Cancer Cells: A Procedure for Obtaining Drug-resistant Cancer Cells In Vitro [jove.com]
- 4. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 7. Additive naftopidil treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination treatment with naftopidil increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent findings in Naftopidil Dihydrochloride combination therapy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftopidil (B1677906) Dihydrochloride in combination therapy studies. It addresses common inconsistencies in findings and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do some studies report conflicting results on the efficacy of combining naftopidil with an anticholinergic agent for lower urinary tract symptoms (LUTS)?
A1: The conflicting results often stem from differences in patient populations and primary endpoints. While the combination may not always show a significant improvement in the total International Prostate Symptom Score (IPSS) compared to naftopidil monotherapy, some studies with specific inclusion criteria, such as patients with pronounced storage symptoms, have reported benefits. However, a significant concern with this combination is the increased risk of adverse effects, particularly a worsening of post-void residual (PVR) urine volume. One prospective randomized controlled study found that while IPSS and quality of life (QOL) scores improved in both the naftopidil monotherapy and combination therapy groups with no marked differences, the median post-therapeutic PVR was significantly worse in the combination group.[1] The ratio of patients with increased PVR was also significantly higher with the combination therapy.[1] Therefore, the clinical usefulness of this combination remains debatable, and careful patient selection is crucial.
Q2: Is there a clear dose-response relationship for naftopidil in treating LUTS? The findings seem inconsistent across different dosages (25mg, 50mg, 75mg).
A2: A consistent dose-dependent improvement across all efficacy parameters for naftopidil is not well-established, leading to the observed inconsistencies. While some studies have shown dose-dependent improvements in LUTS and maximum urinary flow rate (Qmax), others have found that a higher dose (e.g., 75mg) does not necessarily lead to a significantly better IPSS score compared to a lower dose (e.g., 50mg). For instance, one study found that while the 75mg dose of naftopidil significantly improved Qmax compared to the 25mg dose, the improvement in IPSS was not significantly different between the two doses.[2][3] Another study that involved dose escalation from 50mg to 75mg in non-responders found that a subset of patients, particularly those with smaller prostate volumes, did show further improvement.[4][5] This suggests that the optimal dosage may be patient-specific, depending on factors like baseline symptom severity, prostate volume, and individual response.[4]
Q3: Why does naftopidil appear to lower blood pressure in some studies but not in others?
A3: The hypotensive effect of naftopidil is largely dependent on the baseline blood pressure of the patient population being studied. Naftopidil was originally developed as an antihypertensive agent.[4] Clinical studies have demonstrated that in patients with benign prostatic hyperplasia (BPH) who are also hypertensive, naftopidil can significantly reduce both systolic and diastolic blood pressure.[6][7][8] Conversely, in normotensive patients with BPH, naftopidil has been shown to have no significant effect on blood pressure.[6][7][8] This differential effect is a critical factor to consider when designing and interpreting clinical trials. If a study population consists primarily of normotensive individuals, the blood pressure-lowering effects of naftopidil may not be observed.
Q4: Some preclinical data suggest a synergistic effect when combining naftopidil with tamsulosin (B1681236). Is there clinical evidence to support this?
A4: While a preclinical study in a rat model of BPH has suggested that combination therapy with tamsulosin and naftopidil may be more effective than monotherapy with either drug alone, there is a lack of robust clinical evidence in humans to support this finding.[9] The preclinical study observed that the combination therapy led to a greater reduction in the expression of c-Fos and Nerve Growth Factor in the neuronal voiding centers of the rats.[9] However, to date, large-scale, randomized controlled trials in human subjects evaluating the efficacy and safety of a naftopidil and tamsulosin combination are not available in the published literature. Therefore, this remains an area for future clinical investigation.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Naftopidil-Anticholinergic Combination Therapy
-
Patient Selection: The baseline severity of storage symptoms (e.g., urgency, frequency) versus voiding symptoms can significantly impact the outcome. Patients with predominant overactive bladder (OAB) symptoms may respond differently than those with primarily obstructive symptoms.
-
Choice and Dose of Anticholinergic: The specific anticholinergic agent (e.g., propiverine, oxybutynin) and its dosage can influence both efficacy and the side-effect profile, particularly concerning PVR.
-
Primary Endpoints: Studies focusing on composite scores like total IPSS may mask subtle but significant improvements in specific sub-scores, such as the IPSS storage sub-score.
A prospective, randomized, double-blind, placebo-controlled trial is recommended.
-
Participants: Male patients aged 50 years and older with a diagnosis of BPH and significant LUTS (IPSS ≥ 12) with a prominent storage symptom sub-score (≥ 8). Key exclusion criteria should include a PVR > 150 mL and a history of urinary retention.
-
Intervention:
-
Group 1: Naftopidil (50mg or 75mg, once daily) + Placebo.
-
Group 2: Naftopidil (50mg or 75mg, once daily) + Anticholinergic (e.g., Propiverine 20mg, once daily).
-
-
Duration: 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in IPSS total score.
-
Change from baseline in IPSS storage and voiding sub-scores.
-
-
Secondary Outcome Measures:
-
Change from baseline in Qmax and PVR.
-
Frequency-volume chart data (micturition frequency, urgency episodes).
-
Quality of Life (QoL) index.
-
Adverse event monitoring, with a focus on anticholinergic side effects (dry mouth, constipation) and urinary retention.
-
Table 1: Comparison of Naftopidil Monotherapy vs. Combination Therapy with an Anticholinergic Agent
| Study / Parameter | Naftopidil Monotherapy Group | Naftopidil + Anticholinergic Group | p-value | Citation |
| Maruyama et al. (2006) | [1] | |||
| Number of Patients | 45 | 41 | N/A | |
| Baseline IPSS (mean) | Not specified | Not specified | ||
| Change in IPSS (mean) | Significant improvement | Significant improvement | No significant difference | |
| Baseline QOL (mean) | Not specified | Not specified | ||
| Change in QOL (mean) | Significant improvement | Significant improvement | No significant difference | |
| Post-treatment PVR (median) | 13.5 mL | 45.0 mL | 0.0210 | |
| Patients with increased PVR | 5.0% | 22.9% | 0.038 |
N/A: Not Applicable
Issue 2: Variable Efficacy of Naftopidil at Different Dosages
-
Patient Phenotype: The ratio of α1A to α1D adrenergic receptors in the prostate and bladder can vary among individuals, potentially influencing the response to different dosages of the α1D-selective antagonist naftopidil.
-
Study Design: Some studies use a dose-escalation design in non-responders, which may introduce selection bias. Randomized, fixed-dose comparison studies provide more robust evidence.
-
Baseline Characteristics: Patients with more severe obstruction (lower baseline Qmax) or larger prostate volume may benefit more from higher doses.
A randomized, double-blind, parallel-group, fixed-dose study is recommended.
-
Participants: Male patients aged 50 years and older with moderate to severe LUTS secondary to BPH (IPSS ≥ 13). Stratification based on prostate volume (<40 mL vs. ≥40 mL) could be considered.
-
Intervention:
-
Group 1: Naftopidil 25mg, once daily.
-
Group 2: Naftopidil 50mg, once daily.
-
Group 3: Naftopidil 75mg, once daily.
-
-
Duration: 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in total IPSS.
-
-
Secondary Outcome Measures:
-
Change from baseline in Qmax.
-
Change from baseline in PVR.
-
Change from baseline in IPSS storage and voiding sub-scores.
-
Adverse event profile for each dose.
-
Table 2: Dose-Response Relationship of Naftopidil in BPH-LUTS
| Study / Parameter | Naftopidil 25mg | Naftopidil 50mg | Naftopidil 75mg | Citation |
| Yokoyama et al. | [10] | |||
| Change in IPSS | Not specified | Not specified | No significant difference compared to 25mg | |
| Change in Qmax | 0.2 mL/s | Not specified | 1.2 mL/s (p<0.05 vs 25mg) | [2][3] |
| Funahashi et al. (2011) - Dose Escalation | [4][5] | |||
| Responder Rate at 50mg | N/A | 52.5% | N/A | |
| Responders at 75mg (among 50mg non-responders) | N/A | N/A | 9 out of 40 (22.5%) | |
| Chung et al. (2017) | [6][7][8] | |||
| Change in IPSS (mean) | N/A | Significant improvement | Significant improvement | |
| Change in Qmax (mean) | N/A | Significant improvement | Significant improvement |
N/A: Not Applicable
Issue 3: Disparate Findings on Naftopidil's Efficacy Compared to Other Alpha-Blockers
-
Receptor Selectivity: Naftopidil has a higher affinity for the α1D-adrenergic receptor subtype, whereas tamsulosin and silodosin (B1681671) have a higher affinity for the α1A subtype.[10] This may lead to differential effects on storage versus voiding symptoms. The α1D subtype is more prevalent in the bladder and spinal cord, potentially explaining naftopidil's reported benefits for storage symptoms like nocturia.[11]
-
Patient Population: The predominant symptoms (storage vs. voiding) in the study population can influence which drug appears more effective.
-
Side Effect Profile: Differences in side effects, such as ejaculatory dysfunction (more common with α1A selective agents), can impact patient-reported outcomes and treatment discontinuation rates.
A head-to-head, randomized, double-blind, non-inferiority or superiority trial.
-
Participants: Male patients aged 50 years and older with LUTS secondary to BPH (IPSS ≥ 13).
-
Intervention:
-
Group 1: Naftopidil 75mg, once daily.
-
Group 2: Tamsulosin 0.4mg, once daily.
-
(Optional) Group 3: Silodosin 8mg, once daily.
-
-
Duration: 12-24 weeks.
-
Primary Outcome Measures:
-
Change from baseline in total IPSS.
-
-
Secondary Outcome Measures:
-
Change from baseline in IPSS storage and voiding sub-scores.
-
Change from baseline in Qmax and PVR.
-
Incidence of adverse events, particularly cardiovascular and sexual side effects.
-
Table 3: Comparative Efficacy of Naftopidil vs. Tamsulosin
| Study / Parameter | Naftopidil Group | Tamsulosin Group | Key Findings | Citation |
| Gotoh et al. (2005) | n=69 | n=75 | Both drugs were equally effective and safe in improving storage and voiding symptoms. No significant intergroup differences in efficacy variables. | [12][13] |
| Singh et al. (2013) | n=55 | n=55 | Both drugs were equally effective. Naftopidil showed an earlier onset of action for IPSS, PVR, and storage symptoms. Tamsulosin group had a higher incidence of postural hypotension and headache (not statistically significant). | [14] |
| Bansal et al. (2015) | n=30 | n=30 | Naftopidil had a better effect on uroflowmetry, PVR, and IPSS over 30 days. Obstructive symptoms responded better to tamsulosin, while irritative symptoms responded better to naftopidil. | [15] |
Mandatory Visualizations
Signaling Pathways
Caption: Alpha-1 Adrenergic Signaling Pathway in BPH.
Experimental Workflows
Caption: Generalized Clinical Trial Workflow.
References
- 1. Naftopidil monotherapy vs naftopidil and an anticholinergic agent combined therapy for storage symptoms associated with benign prostatic hyperplasia: A prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Feature of Men Who Benefit from Dose Escalation of Naftopidil for Lower Urinary Tract Symptoms: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study | Semantic Scholar [semanticscholar.org]
- 8. urotoday.com [urotoday.com]
- 9. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 12. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Efficacy of Naftopidil Dihydrochloride Enantiomers in BPH Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the R- and S-enantiomers of Naftopidil (B1677906) Dihydrochloride in established animal models of Benign Prostatic Hyperplasia (BPH). The information presented is intended for researchers, scientists, and professionals involved in drug development and urological research.
Introduction
Naftopidil is an α1D/1A-adrenoceptor antagonist clinically used as a racemic mixture for the treatment of BPH. This guide delves into the differential effects of its individual enantiomers, (R)-Naftopidil and (S)-Naftopidil, on prostatic hyperplasia in vivo. Understanding the specific contributions of each enantiomer is crucial for the potential development of more targeted and effective BPH therapies.
Comparative Efficacy in a Rat Model of BPH
An estrogen/androgen-induced rat model of BPH is a commonly utilized preclinical model to evaluate the efficacy of therapeutic agents. In this model, both enantiomers of Naftopidil have demonstrated the ability to prevent the development of prostatic hyperplasia. However, notable differences in their potency have been observed.
Summary of In Vivo Efficacy Data
| Parameter | (R)-Naftopidil | (S)-Naftopidil | Racemic Naftopidil | Key Findings |
| Prostate Wet Weight | Effective | More Effective | Effective | (S)-Naftopidil showed a statistically significant advantage in inhibiting the increase in prostate wet weight compared to (R)-Naftopidil and the racemate (P<0.05).[1] |
| Relative Stroma Volume | Effective | More Effective | Effective | (S)-Naftopidil demonstrated a superior effect in reducing the relative stromal volume compared to (R)-Naftopidil and the racemate (P<0.05).[1] |
| Relative Acinus Volume | Effective | Effective | Effective | No significant difference was observed between the two enantiomers in reducing the relative acinus volume.[1] |
| Relative Epithelial Volume | Effective | Effective | Effective | No significant difference was observed between the two enantiomers in affecting the relative epithelial volume.[1] |
| Epithelial Height | Effective | Effective | Effective | No significant difference was observed between the two enantiomers in reducing epithelial height.[1] |
Note: Specific quantitative data from the primary study was not publicly available. The comparison is based on the reported qualitative and statistical significance of the findings.
Mechanism of Action: A Dual Approach
The therapeutic effects of Naftopidil enantiomers in BPH models are attributed to two primary mechanisms: α1-adrenoceptor antagonism and a novel pathway involving androgen metabolism.
-
α1D/1A-Adrenoceptor Antagonism: Both enantiomers act as antagonists at α1D and α1A-adrenoceptors, which are prevalent in the prostate and lower urinary tract. This action leads to the relaxation of smooth muscle tissue, thereby alleviating lower urinary tract symptoms (LUTS) associated with BPH. Notably, (S)-Naftopidil exhibits greater selectivity for the α1D/1A-adrenoceptor subtypes compared to (R)-Naftopidil and the racemic mixture.[1]
-
Induction of UGT2B15 and Androgen Depletion: A significant finding is the ability of both Naftopidil enantiomers to induce the expression and activity of UDP-glucuronosyltransferase 2B15 (UGT2B15) in the prostate.[2] This enzyme plays a crucial role in the metabolism and elimination of dihydrotestosterone (B1667394) (DHT), the primary androgen responsible for prostatic growth.[2] By upregulating UGT2B15, the enantiomers accelerate DHT clearance, leading to reduced intraprostatic androgen levels and subsequent apoptosis of prostate cells.[2] This mechanism is distinct from that of 5α-reductase inhibitors and androgen receptor (AR) antagonists.[2]
Caption: Signaling pathways of Naftopidil enantiomers in BPH.
Experimental Protocols
The following outlines the methodology for a typical estrogen/androgen-induced BPH model in rats used to evaluate Naftopidil enantiomers.
BPH Induction and Treatment Workflow
Caption: Workflow for evaluating Naftopidil enantiomers in a rat BPH model.
Detailed Methodology
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
BPH Induction:
-
Treatment Groups:
-
Sham-operated control group.
-
BPH model group receiving vehicle.
-
BPH model groups treated with (R)-Naftopidil, (S)-Naftopidil, or racemic Naftopidil. Dosages are determined based on preliminary studies.
-
-
Administration and Duration: The enantiomers and racemate are typically administered orally once daily for a period of several weeks (e.g., 4 weeks).
-
Outcome Measures:
-
Prostate Weight: At the end of the treatment period, animals are euthanized, and the prostates are excised and weighed. The prostate index (prostate weight/body weight) is calculated.
-
Histological Analysis: Prostatic tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes. The relative volumes of the stroma, acini, and epithelium are quantified using morphometric analysis.
-
Immunohistochemistry: The expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and smooth muscle markers like α-smooth muscle actin (α-SMA) are evaluated to assess cellular proliferation and stromal composition.
-
Western Blot Analysis: Protein levels of UGT2B15 in prostate tissue are measured to confirm the mechanism of action.
-
Conclusion
The in vivo evidence from BPH models indicates that both enantiomers of Naftopidil Dihydrochloride are effective in mitigating prostatic hyperplasia. However, (S)-Naftopidil demonstrates a superior efficacy, particularly in reducing prostate weight and stromal volume, which may be attributed to its higher α1D/1A-adrenoceptor selectivity. Furthermore, the novel mechanism of inducing UGT2B15-mediated androgen depletion highlights a unique therapeutic action for both enantiomers that warrants further investigation. These findings suggest that an enantiomerically pure formulation of (S)-Naftopidil could offer an improved therapeutic option for the management of BPH.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil Dihydrochloride: A Comparative Guide to its Therapeutic Efficacy in Non-BPH Urological Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic effects of Naftopidil Dihydrochloride in two key non-BPH urological conditions: the expulsion of ureteral stones and the management of Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS). Through a detailed examination of clinical trial data, this document compares the performance of Naftopidil against other therapeutic alternatives, offering valuable insights for research and drug development.
Executive Summary
Naftopidil, a selective α1D-adrenergic receptor antagonist, has demonstrated therapeutic potential beyond its primary indication for benign prostatic hyperplasia (BPH). In the context of ureteral calculi, clinical evidence suggests that Naftopidil is effective in promoting the spontaneous passage of stones, with an efficacy comparable to the widely used α1A/D-receptor antagonist, Tamsulosin, and superior to placebo. For patients with Chronic Prostatitis/Chronic Pelvic Pain Syndrome, Naftopidil has been shown to significantly alleviate symptoms, as measured by the National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI). This guide synthesizes the available quantitative data, outlines the experimental methodologies of key studies, and visualizes the underlying mechanisms and workflows to provide a clear and objective comparison of Naftopidil with other treatment modalities.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Naftopidil primarily exerts its therapeutic effects by blocking α1-adrenergic receptors, which are prevalent in the smooth muscle of the lower urinary tract. Its relatively higher affinity for the α1D subtype may contribute to its specific effects on the bladder and ureter. By inhibiting these receptors, Naftopidil leads to smooth muscle relaxation, which is the key to its efficacy in both ureteral stone expulsion and symptom relief in CP/CPPS.
Naftopidil for Ureteral Stones: A Comparative Analysis
Medical Expulsive Therapy (MET) is a common approach for the conservative management of ureteral stones. Alpha-blockers, such as Naftopidil and Tamsulosin, are frequently prescribed to facilitate stone passage.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from comparative clinical trials.
Table 1: Efficacy of Naftopidil vs. Tamsulosin and Placebo/Control for Distal Ureteral Stones
| Study / Meta-Analysis | Treatment Groups | Stone Expulsion Rate | Mean Time to Expulsion (Days) |
| Zhou et al. [1] | Naftopidil (10 mg) | 72.1% | 7.6 ± 2.26 |
| Tamsulosin (0.4 mg) | 82.2% | 7.7 ± 1.94 | |
| Control | 30.2% | 9.4 ± 2.48 | |
| Kumar et al. [2] | Naftopidil + Prednisolone | 87.5% | Not specified, but comparable to Tamsulosin group |
| Tamsulosin + Prednisolone | 70% | Not specified, but comparable to Naftopidil group | |
| Control (Watchful Waiting) | 32.5% | Longer than treatment groups | |
| Cho et al. [3] | Naftopidil (75 mg) | 60.9% (at 14 days) | Not significantly different from placebo |
| Placebo | 53.3% (at 14 days) | Not significantly different from Naftopidil | |
| Sun et al. (Meta-Analysis) [1] | Naftopidil vs. Control | RR: 2.00 (Favors Naftopidil) | MD: -1.72 (Favors Naftopidil) |
| Naftopidil vs. Tamsulosin | RR: 1.05 (No significant difference) | MD: 0.18 (No significant difference) |
RR: Risk Ratio; MD: Mean Difference.
Table 2: Safety Profile of Naftopidil vs. Tamsulosin
| Study / Meta-Analysis | Adverse Effect Rate |
| Zhou et al. [1] | Mild side effects, no therapy cessation required. |
| Kumar et al. [2] | No serious adverse events reported. |
| Sun et al. (Meta-Analysis) [1] | Lower adverse effect rate with Naftopidil compared to Tamsulosin (RR: 0.47, P=0.03). |
Experimental Protocols
The methodologies of the cited studies provide a framework for understanding the evidence.
A typical study, such as the one conducted by Zhou et al., involved randomizing patients with distal ureteral stones into three groups: Naftopidil, Tamsulosin, and a control group.[1] Patients were followed for a period of two weeks with imaging (ultrasonography and KUB) performed at day 7 and 14 to assess stone expulsion.[1] The primary outcomes measured were the stone expulsion rate and the time to expulsion.[1]
Naftopidil for Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS)
CP/CPPS is a condition characterized by pelvic pain and lower urinary tract symptoms (LUTS) in the absence of a urinary tract infection. Alpha-blockers are a therapeutic option for managing the symptoms.
Quantitative Data Comparison
The following table presents data on the efficacy of Naftopidil and a common alternative, Phosphodiesterase type 5 (PDE5) inhibitors.
Table 3: Efficacy of Naftopidil and PDE5 Inhibitors in CP/CPPS based on NIH-CPSI Scores
| Study | Treatment | Baseline NIH-CPSI (Mean ± SD) | Post-treatment NIH-CPSI (Mean ± SD) | Mean Change |
| Suzuki et al. [2] | Naftopidil (50 mg/day for 4 weeks) | 19.8 ± 5.7 | 11.5 ± 6.0 | -8.3 |
| Pineault et al. [4] | PDE5 Inhibitors (long-term) | Not specified | Not specified | -12.9 |
NIH-CPSI: National Institutes of Health Chronic Prostatitis Symptom Index. A lower score indicates fewer symptoms.
The study by Suzuki et al. demonstrated a significant improvement in the total NIH-CPSI score, as well as in the individual domains of pain, urinary symptoms, and quality of life after 4 weeks of treatment with Naftopidil.[2]
Experimental Protocols
The study evaluating Naftopidil in CP/CPPS involved the following workflow:
In the study by Suzuki et al., patients with non-bacterial CPPS and LUTS were administered 50 mg of Naftopidil daily.[2] Their symptoms were evaluated at baseline and after 2 and 4 weeks of treatment using the Japanese edition of the NIH-CPSI and the International Prostate Symptom Score (IPSS).[2]
Conclusion
This compound presents a viable therapeutic option for specific non-BPH urological conditions. In the management of distal ureteral stones, its efficacy is comparable to Tamsulosin, with a potentially more favorable safety profile. For patients suffering from CP/CPPS, Naftopidil has been shown to significantly reduce symptoms and improve quality of life. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and validate the role of Naftopidil in these and other urological disorders. Further large-scale, head-to-head comparative trials would be beneficial to more definitively establish its position in the therapeutic landscape.
References
- 1. Efficacy and Safety of Naftopidil in the Medical Expulsion Therapy for Distal Ureteral Stone: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of alpha1 adrenoceptor antagonist, naftopidil, on non-bacterial chronic pelvic pain syndrome in patients with lower urinary tract syndrome: evaluation of its efficacy using NIH-CPSI after 4-week treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Medical expulsive therapy for ureter stone using naftopidil: A multicenter, randomized, double-blind, and placebo-controlled trial | Semantic Scholar [semanticscholar.org]
- 4. Phosphodiesterase type 5 inhibitor therapy provides sustained relief of symptoms among patients with chronic pelvic pain syndrome - Pineault - Translational Andrology and Urology [tau.amegroups.org]
Head-to-Head Comparison of Naftopidil, Tamsulosin, and Silodosin for Bladder Outlet Obstruction
This guide provides a comprehensive, data-driven comparison of three prominent alpha-1 adrenergic receptor (α1-AR) antagonists used in the management of lower urinary tract symptoms (LUTS) secondary to bladder outlet obstruction (BOO), commonly caused by benign prostatic hyperplasia (BPH). The analysis focuses on naftopidil (B1677906), tamsulosin (B1681236), and silodosin (B1681671), evaluating their efficacy, safety, and mechanisms of action based on published experimental data.
Mechanism of Action: Targeting Alpha-1 Adrenergic Receptors
The primary mechanism of action for these drugs is the blockade of α1-ARs in the lower urinary tract. This antagonism leads to relaxation of the smooth muscle in the prostate and bladder neck, thereby reducing urethral resistance and improving urine flow.[1][2] The three drugs exhibit different affinities for the α1-AR subtypes, primarily α1A and α1D, which influences their clinical profiles.
-
Tamsulosin and Silodosin are highly selective for the α1A-adrenergic receptor subtype, which is predominantly expressed in the human prostate.[3][4] Blockade of α1A-receptors is crucial for relaxing prostate smooth muscle and improving obstructive symptoms.[1][3] Silodosin demonstrates higher selectivity for the α1A subtype compared to tamsulosin.[3]
-
Naftopidil shows a higher affinity for the α1D-adrenergic receptor subtype over the α1A subtype.[5][6] The α1D-receptors are more prevalent in the bladder detrusor muscle and spinal cord.[1][4] Blockade of these receptors is thought to be more effective in alleviating bladder storage symptoms.[1][7]
The differential receptor affinities of these drugs form the basis for their varying effects on voiding and storage symptoms, as well as their distinct side-effect profiles.
Efficacy Comparison
The clinical efficacy of naftopidil, tamsulosin, and silodosin is typically evaluated based on improvements in the International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual urine volume (PVR). A recent network meta-analysis of 22 randomized controlled trials synthesized data on these outcomes.[8][9][10]
Table 1: Comparative Efficacy on Key Urological Parameters
| Parameter | Naftopidil | Tamsulosin | Silodosin | Key Findings from Comparative Studies |
| Total IPSS Improvement | Significant improvement vs. placebo.[8][9] | Significant improvement vs. placebo; often ranked highest for IPSS reduction.[8][9][10] | Significant improvement vs. placebo.[8][9] | Tamsulosin 0.4 mg showed the highest probability of ranking for IPSS improvement in a network meta-analysis.[8][10] Silodosin showed significantly greater decreases in total IPSS at 1 month compared to naftopidil in one study.[11] |
| Qmax (mL/s) Improvement | Statistically significant improvement. | Statistically significant improvement; ranked highest for Qmax improvement in a network meta-analysis.[8][10] | Statistically significant improvement. | Tamsulosin 0.4 mg had the highest probability of improving Qmax.[8][10] One study found naftopidil superior to tamsulosin in improving average flow rate.[5] |
| PVR (mL) Reduction | Significant reduction. | Significant reduction; ranked highest for PVR reduction in a network meta-analysis.[8][10] | Significant reduction. | Tamsulosin 0.4 mg showed the highest probability for PVR reduction.[8][10] Silodosin showed a significant improvement in PVR at 6 months versus tamsulosin in one trial.[11] |
| Storage Symptom Improvement | Often noted for better improvement in storage symptoms (frequency, nocturia, urgency).[6][7] | Effective on storage symptoms, but some studies suggest naftopidil may be superior.[6] | Effective on storage symptoms. | Naftopidil's α1D selectivity is thought to contribute to its efficacy on storage symptoms.[7] |
| Voiding Symptom Improvement | Effective on voiding symptoms. | Often shows strong improvement in voiding symptoms.[7] | Showed significant improvement in IPSS voiding score vs. naftopidil in one study.[11] | Silodosin and tamsulosin, with their high α1A selectivity, are particularly effective for voiding symptoms.[12] |
Note: The table summarizes general findings. Efficacy can vary based on patient characteristics and study design.
Safety and Tolerability Profile
The safety profiles of these drugs are primarily related to their α1-AR blockade in other tissues, particularly the cardiovascular system and ejaculatory ducts.
Table 2: Comparative Safety and Adverse Events
| Adverse Event | Naftopidil | Tamsulosin | Silodosin | Key Findings from Comparative Studies |
| Ejaculatory Dysfunction | Lower incidence reported compared to tamsulosin and silodosin.[12][13] | Incidence is notable.[6] | Highest incidence among the three due to very high α1A selectivity.[12] | A study reported ejaculatory impairment in 87% of patients on silodosin vs. 40% on naftopidil.[12] Silodosin is associated with a notable number of treatment-emergent adverse events, largely driven by ejaculatory issues.[8][9][10] |
| Hypotension/Dizziness | Incidence is generally low. | Lower incidence of cardiovascular side effects compared to non-selective alpha-blockers.[4] A higher incidence of postural hypotension was observed with tamsulosin compared to naftopidil in one study, though not statistically significant.[6] | Incidence is generally low. | The uroselectivity of all three agents minimizes significant effects on blood pressure compared to older, non-selective alpha-blockers.[14] |
| Intraoperative Floppy Iris Syndrome (IFIS) | May have a lower incidence than tamsulosin and silodosin.[13] | Associated with IFIS. | Associated with IFIS. | The high affinity for the α1A-receptor, which is present on the iris dilator muscle, is the underlying cause.[13] |
Experimental Protocols
The data presented are derived from randomized controlled trials (RCTs) which represent the gold standard for evaluating pharmaceutical interventions.
Typical Experimental Workflow for a Comparative RCT:
-
Patient Recruitment: Male patients, typically aged 50 and older, are screened based on inclusion criteria such as a baseline IPSS of ≥8, a maximum urinary flow rate (Qmax) of <15 mL/s, and a prostate volume >20 mL.[15]
-
Randomization: Eligible patients are randomly assigned to receive one of the treatment arms (e.g., Naftopidil 75 mg, Tamsulosin 0.4 mg, or Silodosin 8 mg) daily for a predefined study period, often ranging from 8 to 12 weeks.[15][16]
-
Blinding: To minimize bias, studies are often double-blinded, meaning neither the patient nor the investigator knows which treatment is being administered.
-
Data Collection: Efficacy and safety parameters are measured at baseline and at specified follow-up intervals (e.g., 4, 8, and 12 weeks).[12]
-
Efficacy: IPSS questionnaires, uroflowmetry (to measure Qmax), and ultrasound (to measure PVR).
-
Safety: Recording of all adverse events, monitoring of vital signs (blood pressure, heart rate).
-
-
Statistical Analysis: The changes from baseline in the efficacy parameters are compared between the treatment groups using appropriate statistical tests to determine if there are statistically significant differences.[16]
Conclusion
Naftopidil, tamsulosin, and silodosin are all effective options for the medical management of LUTS due to BOO.[5][16] The choice of agent may be tailored to the individual patient's symptom profile and priorities.
-
Tamsulosin appears to be a robust all-around option, demonstrating a high probability of improving IPSS, Qmax, and PVR in meta-analyses.[8][10]
-
Silodosin , with its superior α1A-selectivity, may offer advantages for patients with predominant voiding symptoms, though at the cost of a significantly higher rate of ejaculatory dysfunction.[11][12]
-
Naftopidil may be a preferable option for patients with predominant storage symptoms (urgency, frequency, nocturia) and for those who wish to minimize the risk of sexual side effects.[6][7][12]
Ultimately, treatment decisions should be based on a thorough evaluation of the patient, a discussion of the potential benefits and risks of each medication, and consideration of the patient's quality of life priorities. Further large-scale, long-term head-to-head trials are needed to refine these observations.[10]
References
- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotype pharmacology of lower urinary tract α1-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. auajournals.org [auajournals.org]
- 5. Comparative evaluation of naftopidil and tamsulosin in the treatment of patients with lower urinary tract symptoms with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of prophylactic naftopidil, tamsulosin, and silodosin for 125I brachytherapy-induced lower urinary tract symptoms in patients with prostate cancer: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silodosin versus naftopidil for the treatment of benign prostatic hyperplasia: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ics.org [ics.org]
- 16. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Naftopidil Dihydrochloride in the Treatment of Benign Prostatic Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
Naftopidil (B1677906) dihydrochloride (B599025), a selective α1-adrenoceptor antagonist, has emerged as a significant therapeutic agent in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This guide provides a comprehensive cross-study analysis of clinical trial data, comparing the efficacy and safety of naftopidil with other commonly prescribed α1-blockers, tamsulosin (B1681236) and silodosin (B1681671). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of naftopidil's performance based on available experimental data.
Mechanism of Action: A Differentiated Approach
Naftopidil exhibits a unique pharmacological profile characterized by a higher affinity for the α1D-adrenoceptor subtype compared to the α1A-subtype, which is the primary target for drugs like tamsulosin and silodosin.[1][2] The α1A-adrenoceptors are predominantly located in the prostate, and their blockade leads to smooth muscle relaxation and improvement in voiding symptoms.[3] In contrast, α1D-adrenoceptors are found in the bladder and spinal cord, and their antagonism is thought to contribute to the improvement of storage symptoms such as urinary frequency and urgency.[1] This differentiated receptor affinity may explain some of the distinct clinical effects observed with naftopidil.
Comparative Efficacy Analysis
The clinical efficacy of naftopidil has been evaluated in numerous randomized controlled trials, primarily assessing its impact on the International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual (PVR) urine volume.
Naftopidil vs. Tamsulosin
Multiple head-to-head trials have compared naftopidil with the widely used α1A-selective blocker, tamsulosin. While both drugs demonstrate comparable overall efficacy in improving LUTS, some studies suggest naftopidil may offer advantages in alleviating storage symptoms.[4][5]
| Efficacy Parameter | Naftopidil | Tamsulosin | Key Findings | Citations |
| Total IPSS Change | Significant improvement | Significant improvement | Generally comparable efficacy.[4] | [4][6] |
| IPSS Storage Subscore | Significant improvement | Significant improvement | Some studies suggest greater improvement with naftopidil, particularly for nocturia.[5][7] | [5][7] |
| IPSS Voiding Subscore | Significant improvement | Significant improvement | Tamsulosin may show a slight advantage in some studies.[8] | [7][8] |
| Qmax (mL/s) Change | Significant improvement | Significant improvement | Comparable improvements observed in most trials.[4] | [4][6] |
| PVR (mL) Change | Significant reduction | Significant reduction | No consistent significant difference between the two drugs.[7] | [7] |
Table 1: Summary of Efficacy Outcomes from Naftopidil vs. Tamsulosin Clinical Trials.
Naftopidil vs. Silodosin
Silodosin is another highly selective α1A-adrenoceptor antagonist. Comparative studies indicate that silodosin may be more effective in improving voiding symptoms and Qmax, while naftopidil may be associated with a lower incidence of ejaculatory dysfunction.[8][9]
| Efficacy Parameter | Naftopidil | Silodosin | Key Findings | Citations |
| Total IPSS Change | Significant improvement | Significant improvement | Silodosin showed a trend towards better improvement in some studies.[10][11] | [9][10][11] |
| IPSS Storage Subscore | Significant improvement | Significant improvement | Comparable efficacy. | [8][9] |
| IPSS Voiding Subscore | Significant improvement | Significant improvement | Silodosin demonstrated a greater improvement in voiding symptoms.[9] | [9] |
| Qmax (mL/s) Change | Significant improvement | Significant improvement | Silodosin showed a significantly greater increase in Qmax in some trials.[8][12] | [8][12] |
| PVR (mL) Change | Significant reduction | Significant reduction | Silodosin showed a significant reduction in PVR in some comparisons.[10] | [10] |
Table 2: Summary of Efficacy Outcomes from Naftopidil vs. Silodosin Clinical Trials.
Safety and Tolerability Profile
Naftopidil is generally well-tolerated, with a safety profile comparable to other α1-blockers.[4][13] The most common adverse events are typically mild to moderate in severity.
| Adverse Event | Naftopidil | Tamsulosin | Silodosin | Key Findings | Citations |
| Ejaculatory Dysfunction | Lower incidence | Higher than Naftopidil | Highest incidence | Naftopidil's lower affinity for α1A receptors may contribute to a more favorable profile regarding this side effect.[9] | [9][14] |
| Dizziness/Postural Hypotension | Reported | Reported | Reported | Incidence is generally low and comparable across the class.[3][13] | [3][13] |
| Headache | Reported | Reported | Reported | A common but typically transient side effect.[3] | [3] |
Table 3: Comparative Safety Profile of α1-Blockers.
Experimental Protocols
The clinical trials referenced in this guide generally adhere to a standardized methodology for evaluating treatments for BPH.
Study Design
Most studies are designed as randomized, double-blind, active-controlled trials.[4][6][15] Treatment durations typically range from 8 to 12 weeks.[4][9] Crossover study designs have also been employed to compare intra-patient responses to different treatments.[5]
Patient Population
Inclusion criteria for these trials typically include:
-
A baseline International Prostate Symptom Score (IPSS) of ≥ 8, indicating moderate to severe symptoms.[9][14]
-
A maximum urinary flow rate (Qmax) below a specified threshold (e.g., < 15 mL/s).[14]
-
A minimum prostate volume (e.g., ≥ 20 mL).[14]
Exclusion criteria often include a history of prostate cancer, neurogenic bladder, or uncontrolled hypertension.[15]
Efficacy and Safety Assessments
-
International Prostate Symptom Score (IPSS): A validated 8-question patient questionnaire to assess the severity of LUTS.[16][17][18] Scores range from 0 to 35, with higher scores indicating more severe symptoms.[1][19]
-
Uroflowmetry: A non-invasive test that measures the volume of urine released from the body, the speed with which it is released, and how long the release takes.[20][21] The key parameter measured is the maximum flow rate (Qmax).[20][22]
-
Post-Void Residual (PVR) Urine Volume: The amount of urine remaining in the bladder after urination, typically measured using ultrasound.[22][23][24]
-
Adverse Event Monitoring: Spontaneous reporting of any untoward medical occurrences.
Conclusion
The available clinical trial data suggests that naftopidil dihydrochloride is an effective and well-tolerated treatment for LUTS associated with BPH. Its overall efficacy is comparable to that of tamsulosin, with some evidence suggesting a potential benefit in improving storage symptoms. When compared to silodosin, naftopidil may have a lower impact on ejaculatory function, although it may be less effective in improving voiding symptoms. The distinct α1D-adrenoceptor affinity of naftopidil provides a valuable alternative in the therapeutic armamentarium for BPH, potentially allowing for a more tailored treatment approach based on the patient's specific symptom profile. Further large-scale, long-term studies are warranted to fully elucidate the comparative long-term outcomes and to explore its efficacy in diverse patient populations.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two alpha1-adrenoceptor antagonists, naftopidil and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The clinical efficacy of Naftopidil tablet in the treatment of benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. urotoday.com [urotoday.com]
- 9. Silodosin versus naftopidil for the treatment of benign prostatic hyperplasia: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
- 11. ics.org [ics.org]
- 12. Comparison of Silodosin and Naftopidil for Efficacy in the Treatment of Benign Prostatic Enlargement Complicated by Overactive Bladder: A Randomized, Prospective Study (SNIPER Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. International Prostate Symptom Score - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. urologygroup.com [urologygroup.com]
- 19. uclahealth.org [uclahealth.org]
- 20. Maximum flow rate--the single uroflowmetric parameter in clinical trials for benign prostatic hyperplasia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experience with Uroflowmetry in Evaluation of Lower Urinary Tract Symptoms in Patients with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 23. ejmi.org [ejmi.org]
- 24. baus.org.uk [baus.org.uk]
Evaluating the Anti-proliferative Effects of Naftopidil Dihydrochloride Versus Other Alpha-blockers in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The repurposing of existing drugs for cancer therapy presents a promising and efficient strategy in oncology research. Alpha-adrenergic receptor (α-AR) antagonists, traditionally used for benign prostatic hyperplasia (BPH) and hypertension, have garnered significant attention for their potential anti-neoplastic properties. This guide provides a comparative analysis of the anti-proliferative effects of Naftopidil Dihydrochloride against other commonly used alpha-blockers, supported by experimental data from various studies.
Introduction to Alpha-blockers and their Anti-cancer Potential
Alpha-1 adrenergic receptor antagonists are a class of drugs that block the effects of norepinephrine (B1679862) on smooth muscle, leading to relaxation and vasodilation. While their primary indications are for BPH and hypertension, a growing body of evidence suggests that some of these agents possess anti-cancer activities, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2][3] These effects are often independent of their α1-AR blocking activity, pointing towards novel mechanisms of action.[4][5] Naftopidil, a naphthalene-based α1-AR antagonist, has shown promising anti-tumor effects, including the ability to induce G1 cell cycle arrest and inhibit tumor growth in vivo.[6][7] This guide aims to contextualize the anti-proliferative efficacy of Naftopidil by comparing it with other quinazoline-based (Doxazosin, Terazosin (B121538), Prazosin) and other types of alpha-blockers (Tamsulosin, Silodosin).
Comparative Anti-proliferative Effects
The following tables summarize the quantitative data on the anti-proliferative effects of this compound and other alpha-blockers in various cancer cell lines. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, which can influence the absolute values.
Table 1: IC50 Values of Alpha-blockers in Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Naftopidil | LNCaP (Prostate) | 22.2 ± 4.0 | [7] |
| PC-3 (Prostate) | 33.2 ± 1.1 | [7] | |
| ACHN (Renal) | ~20-30 | [1] | |
| Caki-2 (Renal) | ~20-30 | [1] | |
| Doxazosin (B1670899) | PC-3 (Prostate) | Not specified (induces apoptosis) | [4][5] |
| DU-145 (Prostate) | Not specified (induces apoptosis) | [4][5] | |
| MCF-7 (Breast) | Not specified (similar to prostate cells) | [4] | |
| HeLa (Cervical) | 86.6 ± 158.5 | [8] | |
| HepG2 (Liver) | 104.4 ± 115.7 | [8] | |
| Terazosin | PC-3 (Prostate) | ~130 | [9] |
| DU-145 (Prostate) | Not specified (inhibits growth) | [10] | |
| Prazosin | PC-3 (Prostate) | Superior to doxazosin, terazosin, tamsulosin | [2][11] |
| DU-145 (Prostate) | Superior to doxazosin, terazosin, tamsulosin | [2][11] | |
| LNCaP (Prostate) | Superior to doxazosin, terazosin, tamsulosin | [2][11] | |
| U251 (Glioblastoma) | 13.16 (for 48h) | [12] | |
| U87 (Glioblastoma) | 11.57 (for 48h) | [12] | |
| Tamsulosin | PC-3 (Prostate) | No effect | [4][5] |
| DU-145 (Prostate) | No effect | [4][5] | |
| Silodosin (B1681671) | PC-3 (Prostate) | 44.16 mM (Note: high concentration) | [13] |
| Bladder Cancer Cells | Insignificant alone (up to 10 µM) | [14][15] |
Table 2: Effects on Apoptosis and Cell Cycle
| Drug | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Naftopidil | LNCaP (Prostate) | Induces apoptosis | G1 arrest | [7][16] |
| PC-3 (Prostate) | Induces apoptosis | G1 arrest | [7][16] | |
| Malignant Mesothelioma | Induces apoptosis via caspase-8 and -3 activation | Not specified | [17] | |
| Doxazosin | PC-3 (Prostate) | Induces apoptosis | No significant effect on proliferation | [4][5] |
| DU-145 (Prostate) | Induces apoptosis | No significant effect on proliferation | [4][5] | |
| Terazosin | PC-3 (Prostate) | Induces apoptosis | G0/G1 arrest | [9][10] |
| DU-145 (Prostate) | Not specified | G1 arrest | [10] | |
| Prazosin | PC-3 (Prostate) | Induces apoptosis | G2 arrest | [2][11] |
| DU-145 (Prostate) | Induces apoptosis | G2 arrest | [2][11] | |
| LNCaP (Prostate) | Induces apoptosis | G2 arrest | [2][11] | |
| Tamsulosin | PC-3 (Prostate) | No effect | No effect | [4][5] |
| DU-145 (Prostate) | No effect | No effect | [4][5] | |
| Silodosin | PC-3 (Prostate) | Induces apoptosis | Not specified | [13] |
| Bladder Cancer Cells | Pro-apoptotic effects | Not specified | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability Assays (MTT/WST-1)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.[19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the alpha-blocker and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) and incubate in the dark for at least 2 hours with shaking.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[20]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 420-480 nm for WST-1) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[22]
Protocol:
-
Cell Treatment: Culture and treat cells with the alpha-blocker as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Add more 1X binding buffer to each sample and analyze immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[24][25]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA staining).[24]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[24][25]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of Naftopidil and other alpha-blockers are mediated through various signaling pathways, often independent of their alpha-1 adrenoceptor antagonism.
Naftopidil Signaling
Naftopidil has been shown to induce G1 cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors p21cip1 and p27kip1.[7] Furthermore, it can inhibit the TGF-β signaling pathway by blocking Smad2 phosphorylation.[16][26] In some cancer cell lines, Naftopidil also inhibits Akt phosphorylation.[1]
Caption: Naftopidil's anti-proliferative signaling pathways.
Prazosin Signaling
Prazosin exhibits a distinct mechanism by inducing DNA damage, which activates the ATM/ATR checkpoint pathway. This leads to the phosphorylation and inactivation of Cdc25c and Cdk1, resulting in G2 cell cycle arrest and subsequent mitochondria-mediated apoptosis.[2][11][27] In some contexts, Prazosin has also been shown to inhibit the PI3K/AKT/mTOR pathway.[12]
Caption: Prazosin's anti-proliferative signaling pathways.
Experimental Workflow
The general workflow for evaluating the anti-proliferative effects of these compounds is as follows:
Caption: General experimental workflow for evaluation.
Conclusion
The available evidence indicates that several alpha-blockers, including this compound, possess significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Naftopidil distinguishes itself by inducing G1 cell cycle arrest and inhibiting the TGF-β and Akt signaling pathways.[1][7][16] In contrast, quinazoline-based alpha-blockers like Doxazosin and Terazosin primarily induce apoptosis without significantly affecting cell proliferation, while Prazosin demonstrates superior anti-proliferative activity through a distinct mechanism involving DNA damage and G2 checkpoint arrest.[2][4][10][11] Tamsulosin appears to be largely ineffective in this regard.[4][5] Silodosin shows context-dependent effects, sometimes requiring combination with other agents to exert significant anti-cancer activity.[13][14]
This comparative guide highlights the diverse anti-cancer profiles of different alpha-blockers and underscores the potential of this compound as a candidate for drug repurposing in oncology. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy and to further elucidate the underlying molecular mechanisms.
References
- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prazosin displays anticancer activity against human prostate cancers: targeting DNA and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation. | Semantic Scholar [semanticscholar.org]
- 16. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naftopidil induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. oatext.com [oatext.com]
- 27. Prazosin Displays Anticancer Activity against Human Prostate Cancers: Targeting DNA and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Naftopidil Dihydrochloride and Other Uroselective Alpha-1 Blockers: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of Naftopidil (B1677906) Dihydrochloride and other commonly prescribed uroselective alpha-1 blockers, including tamsulosin (B1681236), silodosin (B1681671), and alfuzosin (B1207546). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform further research and clinical development.
Uroselective alpha-1 adrenergic receptor antagonists are a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Their mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[3] While effective, their safety profiles, particularly concerning cardiovascular and ejaculatory function, are critical considerations in drug selection and development. This guide focuses on a comparative analysis of these safety profiles.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence rates of common adverse events associated with Naftopidil Dihydrochloride, tamsulosin, silodosin, and alfuzosin, as reported in various clinical studies. It is important to note that incidence rates can vary based on study design, patient population, and dosage.
| Adverse Event | Naftopidil | Tamsulosin | Silodosin | Alfuzosin |
| Dizziness | Lower Incidence | Moderate Incidence | Higher Incidence | Moderate Incidence |
| Postural Hypotension | Lower Incidence[4] | Higher Incidence[4] | Similar to placebo[2] | Low Incidence (<1%)[5] |
| Ejaculatory Dysfunction | Lower Incidence (7.4% - 73.1%)[6] | Higher Incidence (16.7% - 96.0%)[6] | Highest Incidence (up to 24.4%)[7] | Rarely Reported[5] |
| Headache | Lower Incidence[4] | Higher Incidence[4] | Common | Common |
| Asthenia (Weakness/Fatigue) | Not frequently reported | Reported | Reported | Comparable to placebo[8] |
Experimental Protocols
The safety and efficacy of uroselective alpha-1 blockers are typically evaluated in randomized, double-blind, controlled clinical trials. Below is a generalized methodology drawn from various studies.
Study Design
A typical study is a multicenter, randomized, double-blind, active-controlled or placebo-controlled trial with a duration of 8 to 12 weeks.[9][10]
-
Participants: Male patients aged 50 years or older with a clinical diagnosis of BPH and moderate to severe LUTS, as defined by an International Prostate Symptom Score (IPSS) of 8 or higher.[11]
-
Inclusion Criteria: Common inclusion criteria include a maximum urinary flow rate (Qmax) below a certain threshold (e.g., <15 mL/s) and a minimum voided volume.[11]
-
Exclusion Criteria: Patients with a history of prostate cancer, neurogenic bladder, severe renal or hepatic impairment, and those with a history of hypersensitivity to the study drugs are typically excluded.[12]
-
Randomization and Blinding: Patients are randomly assigned to receive one of the treatment arms (e.g., Naftopidil 50-75 mg, Tamsulosin 0.2-0.4 mg, Silodosin 8 mg, or Alfuzosin 10 mg once daily).[2][4][11] Both patients and investigators are blinded to the treatment allocation.
Safety Assessments
Safety is assessed through the monitoring and recording of all adverse events (AEs).
-
Primary Safety Endpoints: The primary safety endpoints often include the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and discontinuations due to AEs.[10]
-
Specific Assessments:
-
Cardiovascular Safety: Blood pressure and heart rate are monitored at baseline and at regular intervals throughout the study. Orthostatic hypotension is assessed through standardized testing (e.g., measuring blood pressure in supine and standing positions).[9]
-
Ejaculatory Function: Assessed using validated questionnaires such as the Male Sexual Health Questionnaire (MSHQ) or specific questions regarding changes in ejaculation.
-
Laboratory Tests: Standard hematology, blood chemistry, and urinalysis are performed at the beginning and end of the study.
-
-
Statistical Analysis: The incidence of AEs is compared between treatment groups using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Uroselective alpha-1 blockers exert their effects by antagonizing alpha-1 adrenergic receptors located on the smooth muscle cells of the prostate, bladder neck, and urethra. There are three main subtypes of the alpha-1 receptor: α1A, α1B, and α1D. The differential affinity of various alpha-1 blockers for these subtypes is thought to influence their efficacy and side-effect profiles. For instance, the α1A subtype is predominant in the prostate, while the α1B subtype is more common in blood vessels.[3] Naftopidil has a higher affinity for the α1D subtype, which is also found in the bladder.[3]
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of uroselective alpha-1 blockers.
Experimental Workflow for Safety Profile Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the safety profile of a new uroselective alpha-1 blocker compared to existing treatments.
Caption: A generalized workflow for a clinical trial assessing the comparative safety of uroselective alpha-1 blockers.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Safety and efficacy of tamsulosin, alfuzosin or silodosin as monotherapy for LUTS in BPH – a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. urotoday.com [urotoday.com]
- 5. Alfuzosin: a clinically uroselective alpha1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ejaculatory disorders caused by alpha-1 blockers for patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: comparison of naftopidil and tamsulosin in a randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Outcomes and complications of naftopidil versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of prophylactic naftopidil, tamsulosin, and silodosin for 125I brachytherapy-induced lower urinary tract symptoms in patients with prostate cancer: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating Naftopidil's Alpha-1D Receptor-Mediated Mechanism in Lower Urinary Tract Function Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naftopidil (B1677906) with other alpha-1 adrenergic receptor (α1-AR) antagonists, focusing on the validation of its mechanism of action through the use of alpha-1D adrenoceptor (α1D-AR) knockout mouse models. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of Naftopidil's unique pharmacological profile.
Introduction: The Role of the Alpha-1D Adrenoceptor in Lower Urinary Tract Symptoms
Lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) are a common clinical concern. The dynamic component of bladder outlet obstruction is largely mediated by the contraction of smooth muscle in the prostate and bladder neck, a process regulated by α1-ARs. Three subtypes of the α1-AR have been identified: α1A, α1B, and α1D. While the α1A-AR is predominantly located in the prostate and urethra, the α1D-AR is also expressed in the bladder and spinal cord, suggesting its involvement in both voiding and storage symptoms.[1][2]
Naftopidil is an α1-AR antagonist that exhibits a unique selectivity profile, with a higher affinity for the α1D-AR subtype compared to the α1A and α1B subtypes.[3][4] This characteristic has led to the hypothesis that Naftopidil's efficacy in alleviating LUTS, particularly storage symptoms, is mediated through its action on α1D-ARs. To rigorously test this hypothesis, researchers have turned to genetic knockout models, specifically mice lacking the α1D-AR.
Comparative Urodynamic Effects in Wild-Type vs. Alpha-1D Knockout Mice
The foundational study by Chen et al. (2005) provided the first direct evidence of the α1D-AR's role in bladder function by characterizing the urodynamic profile of α1D-AR knockout (KO) mice.[5] This research serves as a critical baseline for understanding the effects of α1-AR antagonists.
Key Findings from Alpha-1D Knockout Mouse Studies:
The following table summarizes the key urodynamic parameters measured in wild-type (WT) and α1D-AR KO mice, as reported by Chen et al. (2005). These findings highlight the physiological consequences of α1D-AR ablation and provide a framework for interpreting the effects of α1-AR blockers.
| Parameter | Wild-Type (WT) Mice (Mean ± SD) | Alpha-1D KO Mice (Mean ± SD) | Percentage Change in KO vs. WT | p-value | Reference |
| Metabolic Cage Analysis | |||||
| Daily Voiding Frequency | 15.9 ± 5.2 | 9.0 ± 2.1 | ↓ 43.4% | 0.0048 | [5] |
| Mean Volume per Void (ml) | 0.16 ± 0.03 | 0.24 ± 0.02 | ↑ 50.0% | 0.0096 | [5] |
| Cystometric Analysis | |||||
| Bladder Capacity | 100% (Normalized) | 140% | ↑ 40.0% | 0.0008 | [5] |
| Voided Volume | 100% (Normalized) | 146% | ↑ 46.0% | 0.0048 | [5] |
| Maximum Pressure at Void | No significant difference | No significant difference | - | N/A | [5] |
Interpretation of Knockout Data:
The data clearly demonstrate that the absence of the α1D-AR leads to a significant alteration in bladder function. Specifically, α1D-AR KO mice exhibit a phenotype characterized by decreased voiding frequency and increased bladder capacity and voided volume.[5] This suggests that the α1D-AR tonically contributes to bladder sensory mechanisms and/or detrusor activity, promoting more frequent voiding at lower volumes. The lack of a significant difference in maximum voiding pressure suggests that the α1D-AR may not be a primary determinant of the force of bladder contraction during micturition.[5]
These findings from the knockout model strongly support the hypothesis that antagonism of the α1D-AR by drugs like Naftopidil would be expected to mimic this phenotype, leading to an improvement in storage symptoms such as urinary frequency and urgency.
Comparative Efficacy of Naftopidil and Other Alpha-1 Blockers
While direct comparative studies of Naftopidil, Tamsulosin, and Silodosin in α1D-AR knockout mice are not yet available in the published literature, extensive clinical and preclinical data in wild-type models and humans allow for an informed comparison of their expected effects based on their receptor selectivity profiles.
| Drug | Primary α1-AR Subtype Affinity | Expected Impact on Storage Symptoms (Based on α1D-AR Activity) | Key Supporting Evidence |
| Naftopidil | α1D > α1A | High | Higher affinity for α1D-AR suggests a more pronounced effect on bladder-related storage symptoms.[3][4] Clinical studies have reported improvements in storage symptoms with Naftopidil treatment.[6][7] |
| Tamsulosin | α1A ≈ α1D | Moderate | Has considerable affinity for both α1A and α1D subtypes, suggesting a dual action on both prostatic and bladder components of LUTS.[8][[“]] |
| Silodosin | α1A >> α1D | Low to Moderate | Exhibits very high selectivity for the α1A-AR, indicating its primary mechanism is through relaxation of prostatic smooth muscle.[10][11] Its lower affinity for the α1D-AR suggests a lesser direct impact on bladder-centric storage symptoms compared to Naftopidil. |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Animals and Housing
-
Animal Model: 12-week-old female α1D-adrenoceptor knockout (KO) mice and age-matched female wild-type (WT) mice were used in the foundational study by Chen et al. (2005).[5]
-
Housing: Mice were housed in a controlled environment with a 12/12-hour dark/light cycle and ad libitum access to food and water.[5]
Urodynamic Analysis
-
Metabolic Cage Analysis for Conscious, Unrestrained Mice:
-
Each mouse is individually placed in a metabolic cage specifically designed for rodents.
-
The cage is connected to a digital scale and a personal computer to continuously record the weight of excreted urine.
-
Voiding frequency (number of voids over a 24-hour period) and volume per void (the weight of each individual void, converted to volume) are recorded for a 48-hour period to capture data across different photoperiods.[5]
-
-
Filling Cystometry in Conscious, Unrestrained Mice:
-
A catheter is surgically implanted into the dome of the bladder and tunneled subcutaneously to the animal's back.
-
After a recovery period, the conscious and unrestrained mouse is placed in a cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate (e.g., 0.025 ml/min).
-
Intravesical pressure is continuously recorded, allowing for the determination of bladder capacity (the volume at which a voiding contraction is initiated), voided volume, and maximum pressure at void.[5][12]
-
Blood Pressure Measurement in Conscious Mice
While not specifically reported in the Chen et al. (2005) study, the evaluation of cardiovascular side effects is crucial for α1-blocker development. A standard method for this is:
-
Radiotelemetry:
-
A small radiotelemetry transmitter is surgically implanted into the mouse, with the catheter placed in the carotid or femoral artery.
-
After a recovery period, the conscious and freely moving mouse is housed in its home cage, which is placed on a receiver platform.
-
The transmitter continuously measures and transmits blood pressure and heart rate data to a computer for analysis. This method avoids the stress artifacts associated with restraint.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Alpha-1D Adrenoceptor Signaling Pathway
Caption: Alpha-1D adrenoceptor signaling cascade.
Experimental Workflow for Validating Naftopidil's Mechanism
Caption: Workflow for knockout model drug validation.
Conclusion
References
- 1. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Silodosin improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Alpha 1 Adrenergic Receptors on Urinary Bladder in Rat Spinal Cord Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Silodosin : a new subtype selective alpha-1 antagonist for the treatment of lower urinary tract symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Uroflow Cystometry in the Urethane-Anesthetized Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Efficacy Review: Naftopidil Dihydrochloride vs. Phytotherapy for Lower Urinary Tract Symptoms (LUTS)
For Researchers, Scientists, and Drug Development Professionals
Lower Urinary Tract Symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) represent a significant quality of life concern for aging men. The management of LUTS involves a spectrum of therapeutic options, ranging from watchful waiting to surgical intervention. Pharmacotherapy remains a cornerstone of treatment, with alpha-1 adrenergic receptor antagonists and phytotherapeutic agents being two commonly employed strategies. This guide provides a comparative review of the clinical efficacy of Naftopidil Dihydrochloride, a selective alpha-1D/1A adrenoceptor antagonist, and various phytotherapies, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of Naftopidil and phytotherapy for LUTS stem from distinct pharmacological mechanisms. Naftopidil primarily targets the alpha-1 adrenergic receptors, while phytotherapeutic agents exert their effects through a variety of pathways, including 5α-reductase inhibition and anti-inflammatory actions.
This compound functions as a selective antagonist of alpha-1D and alpha-1A adrenergic receptors located in the prostate, bladder neck, and bladder.[1][2] This antagonism leads to the relaxation of smooth muscle in these tissues, thereby reducing bladder outlet obstruction and improving urinary flow.[1] Notably, Naftopidil exhibits a higher affinity for the alpha-1D subtype, which is thought to contribute to its efficacy in improving storage symptoms such as urgency and frequency.[1][2]
Phytotherapy encompasses a range of plant-derived extracts with diverse proposed mechanisms of action.[3][4]
-
Serenoa repens (Saw Palmetto): Its effects are attributed to the inhibition of 5-alpha-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), which is implicated in prostate growth.[3] It is also suggested to have anti-inflammatory and anti-proliferative properties.[3]
-
Pygeum africanum (African Plum): This extract is believed to inhibit growth factors in the prostate and possess anti-androgenic effects.[3]
-
Urtica dioica (Stinging Nettle): The root extract of stinging nettle has been shown to have 5-alpha-reductase inhibitory and anti-proliferative effects on prostatic epithelial cells.[3]
Signaling Pathway Diagrams
To visualize these mechanisms, the following diagrams illustrate the key signaling pathways involved.
Clinical Efficacy: A Head-to-Head Comparison
The clinical efficacy of Naftopidil and phytotherapy has been evaluated in numerous studies, with key outcome measures including the International Prostate Symptom Score (IPSS), Quality of Life (QoL) index, maximum urinary flow rate (Qmax), and post-void residual urine volume (PVR).
This compound Clinical Data
Clinical trials have demonstrated that Naftopidil is effective in improving LUTS. A study by Yasuda et al. showed that Naftopidil (25-75 mg/day) for 4-6 weeks significantly increased Qmax from 9.9 to 14.3 mL/second and decreased PVR from 48.1 to 19.3 mL.[5] In a long-term, 3-year study, Naftopidil significantly improved total IPSS, QoL index, and Qmax.[6]
Phytotherapy Clinical Data
The clinical evidence for phytotherapy is more varied. A meta-analysis of Serenoa repens showed a significant improvement in peak urinary flow rate and a reduction in nocturia compared to placebo.[7] However, another systematic review concluded that Serenoa repens did not provide a clinically meaningful improvement in LUTS.[8] For Urtica dioica, a 6-month, double-blind, placebo-controlled trial involving 620 patients demonstrated a significant improvement in IPSS (from 19.8 to 11.8) and Qmax (an improvement of 8.2 mL/s) compared to placebo.[6][9] A study on Pygeum africanum over 6 months also showed significant improvements in QoL and LUTS.[10]
Comparative Clinical Trial Data
Direct comparative studies are crucial for evaluating the relative efficacy of these treatments. A randomized study comparing Naftopidil to the phytotherapeutic agent Eviprostat in 49 patients with LUTS/BPH found that symptomatic improvements, as measured by IPSS and QoL index, were significantly better in the Naftopidil group.[5][11] While the improvement in Qmax tended to be better with Naftopidil, the difference was not statistically significant.[5]
Another study compared an alpha-blocker (tamsulosin) with Saw Palmetto. After 6 months, the mean IPSS in the tamsulosin (B1681236) group decreased from 15.3 to 8.5, while in the Saw Palmetto group, it decreased from 16.2 to 12.07.[5][12] The post-treatment maximum flow rate was also significantly better in the tamsulosin group (11.8 mL/s) compared to the Saw Palmetto group (8.2 mL/s).[5][12]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key clinical trials.
Table 1: Clinical Efficacy of this compound
| Study/Parameter | Baseline (Mean) | Post-Treatment (Mean) | Change | p-value |
| Yasuda et al. | ||||
| Qmax (mL/s) | 9.9 | 14.3 | +4.4 | < 0.001 |
| PVR (mL) | 48.1 | 19.3 | -28.8 | < 0.05 |
| 3-Year Prospective Study | ||||
| Total IPSS | 15.6 | 9.5 (at 3 yrs) | -6.1 | < 0.001 |
| QoL Index | 4.1 | 2.4 (at 3 yrs) | -1.7 | < 0.001 |
| Qmax (mL/s) | 9.8 | 11.9 (at 3 yrs) | +2.1 | < 0.001 |
Table 2: Clinical Efficacy of Phytotherapy
| Study/Agent | Parameter | Baseline (Mean) | Post-Treatment (Mean) | Change | p-value |
| Safarinejad et al. (Urtica dioica) | |||||
| IPSS | 19.8 | 11.8 | -8.0 | 0.002 | |
| Qmax (mL/s) | - | - | +8.2 | < 0.05 | |
| PVR (mL) | 73 | 36 | -37 | < 0.05 | |
| Ali L, et al. (Serenoa repens) | |||||
| IPSS | 16.2 | 12.07 | -4.13 | 0.01 | |
| Qmax (mL/s) | 8.2 | 8.2 | 0 | 0.001 | |
| Breza et al. (Pygeum africanum) | |||||
| IPSS | - | - | -40% | Significant | |
| Nocturia | - | - | -32% | Significant |
Table 3: Comparative Efficacy: Naftopidil vs. Eviprostat
| Parameter | Naftopidil Group | Eviprostat Group | p-value |
| IPSS Change | -5.9 | +0.4 | < 0.0002 |
| QoL Index Change | Significant Improvement | Less Improvement | - |
| Qmax Change | Tendency for better improvement | - | 0.0886 |
Experimental Protocols
Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited.
Naftopidil vs. Eviprostat (Yamanishi et al.)
-
Study Design: A randomized controlled trial.[11]
-
Participants: 49 male patients with a mean age of 67.9 years, diagnosed with LUTS/BPH. Inclusion criteria included an IPSS of ≥8, Qmax ≤12 mL/second, and prostate volume ≥15 mL.[11]
-
Intervention: Following a 1-week run-in period, patients were randomly assigned to receive either Naftopidil or Eviprostat.[11]
-
Outcome Measures: The primary outcomes were changes in IPSS, QoL index, and urodynamic parameters, including Qmax and detrusor pressure at maximum flow rate.[5]
Urtica dioica vs. Placebo (Safarinejad et al.)
-
Study Design: A 6-month, double-blind, placebo-controlled, randomized, partial crossover trial.[6][9]
-
Participants: 620 male patients with LUTS secondary to BPH.[6][9]
-
Intervention: Patients were randomized to receive either Urtica dioica extract or a placebo for 6 months. After this period, the trial was unblinded, and patients who had received the placebo were switched to Urtica dioica. Both groups were then followed for an additional 12 months.[6][9]
-
Outcome Measures: Efficacy was assessed using the IPSS, Qmax, PVR, serum Prostate-Specific Antigen (PSA), testosterone levels, and prostate size.[6][9]
Tamsulosin vs. Serenoa repens (Ali L, et al.)
-
Study Design: A randomized controlled trial conducted over 6 months.[12]
-
Participants: 308 patients with symptomatic BPH were randomly divided into two groups of 154.[12]
-
Intervention: Group A received the alpha-blocker tamsulosin, while Group B received the phytotherapeutic agent Saw Palmetto.[12]
-
Outcome Measures: The primary endpoints were changes in IPSS and uroflowmetry (Qmax) recorded at baseline and after 1, 2, 3, and 6 months of therapy.[12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial evaluating treatments for LUTS.
Conclusion
Based on the available clinical data, this compound demonstrates consistent efficacy in improving both subjective (IPSS, QoL) and objective (Qmax, PVR) measures of LUTS. Its mechanism of action, centered on alpha-1 adrenergic receptor antagonism, is well-defined.
Phytotherapy presents a more complex picture. While some studies, particularly those involving Urtica dioica and Pygeum africanum, show promising results, the evidence for Serenoa repens is less consistent. The variability in efficacy among phytotherapeutic agents may be attributed to differences in plant extracts, manufacturing processes, and the specific mechanisms of action of the active compounds.
Direct comparative studies suggest that alpha-blockers like Naftopidil and tamsulosin may offer more significant and rapid symptomatic relief than the phytotherapies they have been compared against. However, phytotherapies are often associated with a favorable side-effect profile, which can be an important consideration in treatment decisions.
For drug development professionals, the data suggests that while alpha-1 adrenergic receptor antagonists remain a reliable standard, there is potential in the further investigation and standardization of phytotherapeutic compounds. Future research should focus on well-designed, large-scale, placebo-controlled trials with standardized extracts to definitively establish the efficacy and safety of various phytotherapies for the management of LUTS.
References
- 1. Suppressive Effects of Eviprostat, a Phytotherapeutic Agent, on Lower Urinary Tract Symptoms in Prostate Cancer Patients Treated with Brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. PC 06. Suppressive effects of eviprostat, a phytotherapeutic agent, on lower urinary tract symptoms (LUTS) in prostate cancer patients treated with prostate brachytherapy - Kuratsukuri - Translational Andrology and Urology [tau.amegroups.org]
- 4. [5-alpha-reductases: physiology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PC 06. Suppressive effects of eviprostat, a phytotherapeutic agent, on lower urinary tract symptoms (LUTS) in prostate cancer patients treated with prostate brachytherapy - Kuratsukuri - Translational Andrology and Urology [tau.amegroups.org]
- 9. Urtica dioica for treatment of benign prostatic hyperplasia: a prospective, randomized, double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effectiveness of treatment with Pygeum africanum in patients with lower urinary tract symptoms and benign prostatic hyperplasia: a cross-sectional study in the real-world clinical practice in Spain (The PROFIT Study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Complementary and Alternative Medicine Interventions for BPH/LUTS | Abdominal Key [abdominalkey.com]
Safety Operating Guide
Proper Disposal of Naftopidil Dihydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Naftopidil Dihydrochloride, a substance used in research and development.
This compound is an α1-adrenergic receptor antagonist. While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to rigorous disposal protocols to minimize environmental impact and ensure a safe laboratory environment.[1][2][3] Institutional policies and local regulations may have more stringent requirements, and should always be consulted prior to disposal.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the proper disposal of this compound involves a systematic approach to waste characterization, segregation, and containment.
1. Waste Characterization:
The initial and most critical step is to determine the nature of the waste.
-
Uncontaminated this compound: Pure, unused, or expired this compound that has not been mixed with any other substance.
-
Contaminated this compound: this compound that has been mixed with or has come into contact with other chemicals, solvents, or biological materials.
-
Contaminated Materials: Any items that have come into contact with this compound, including personal protective equipment (PPE), empty containers, and cleaning materials.[1]
2. Segregation of Waste:
Proper segregation is fundamental to compliant disposal.
-
Non-Hazardous Waste: If this compound is not mixed with any hazardous substances, it can be disposed of as non-hazardous pharmaceutical waste.[1] Place the compound and any materials solely contaminated with it into a designated, clearly labeled container for non-hazardous pharmaceutical waste.[1]
-
Hazardous Waste: If this compound is mixed with or contaminated by a hazardous substance, the entire waste stream must be treated as hazardous waste.[1] This waste must be placed in a designated hazardous waste container.[1]
3. Container Selection and Labeling:
-
Leave chemicals in their original containers when possible.
-
All containers must be securely sealed and clearly labeled with the contents, including the name "this compound" and the appropriate waste category (hazardous or non-hazardous).[1]
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of in accordance with institutional guidelines for chemically contaminated waste.[4] Gloves should be removed using the proper technique to avoid skin contact with the outer surface.[4]
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be disposed of in the same waste stream as the chemical.
-
Spills: In case of a spill, collect, bind, and pump off the material if it is a liquid. For solid spills, take up the material dry, avoiding dust generation.[4] Clean the affected area and dispose of all cleanup materials as waste.
5. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Offer the material to a licensed, professional waste disposal company.[3]
-
Do not dispose of this compound in sanitary sewers, storm sewers, or landfills unless specifically permitted by local regulations.[2][4]
Personal Protective Equipment (PPE) for Handling and Disposal
When handling and disposing of this compound, it is essential to use appropriate PPE to ensure personal safety.
| PPE Category | Specifications |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in compliance with good laboratory practices and local requirements.[4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory Protection | Respiratory protection is required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
